molecular formula C4H13ClN2O2S B8133983 N-(3-aminopropyl)methanesulfonamide hydrochloride

N-(3-aminopropyl)methanesulfonamide hydrochloride

Cat. No.: B8133983
M. Wt: 188.68 g/mol
InChI Key: MWLBOKPCFUTWAN-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-aminopropyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-9(7,8)6-4-2-3-5;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLBOKPCFUTWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-aminopropyl)methanesulfonamide hydrochloride CAS number and molecular weight

[1]

Executive Summary

N-(3-aminopropyl)methanesulfonamide hydrochloride is a bifunctional aliphatic linker widely utilized in drug discovery to introduce a methanesulfonamide motif—a stable, polar pharmacophore capable of hydrogen bonding—onto a core scaffold.[1] Its primary utility lies in its structure: a flexible propyl chain terminating in a primary amine (for conjugation) and a sulfonamide (for receptor interaction).

This compound has gained significant traction in the development of Menin-MLL interaction inhibitors for acute leukemias and as a spacer in Proteolysis Targeting Chimeras (PROTACs) , where the sulfonamide moiety often mimics the solvent-exposed tail of specific ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound exists primarily as the hydrochloride salt to ensure stability and solubility. The free base is prone to oxidation and is hygroscopic.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name N-(3-aminopropyl)methanesulfonamide hydrochloride
CAS Number (HCl Salt) 851308-24-2
CAS Number (Free Base) 88334-76-3
Molecular Formula C₄H₁₂N₂O₂S[1][2][3][4][5] · HCl
Molecular Weight 188.68 g/mol (Salt) / 152.22 g/mol (Base)
SMILES CS(=O)(=O)NCCCN.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol
Hygroscopicity Hygroscopic; store under inert atmosphere
Structural Analysis

The molecule features a primary amine (

sulfonamide

1
  • Primary Amine: Highly nucleophilic (in free base form), serving as the attachment point to carboxylic acids or halides on the drug scaffold.

  • Sulfonamide: Acts as a bioisostere for carboxylic acids or phenols, providing H-bond donor/acceptor sites without the metabolic liability of an ester.

Synthetic Routes & Manufacturing[5][7][10]

Direct reaction of 1,3-diaminopropane with methanesulfonyl chloride (MsCl) often yields a mixture of mono- and bis-sulfonamides. To ensure high purity and yield, a protection-deprotection strategy is the industry standard.

Optimized Synthetic Pathway
  • Mono-protection: 1,3-Diaminopropane is reacted with Di-tert-butyl dicarbonate (

    
    ) under controlled conditions (excess diamine) to favor the mono-Boc intermediate.
    
  • Sulfonylation: The free amine of the mono-Boc intermediate reacts with Methanesulfonyl chloride (MsCl) in the presence of a base (TEA or DIPEA).

  • Deprotection: The Boc group is removed using anhydrous HCl in dioxane or ether to precipitate the final hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPathStart1,3-DiaminopropaneStep1Mono-Boc Protection(Boc2O, 0°C)Start->Step1Inter1N-Boc-1,3-diaminopropaneStep1->Inter1Step2Sulfonylation(MsCl, TEA, DCM)Inter1->Step2Inter2N-Boc-N'-(mesyl)-1,3-diaminopropaneStep2->Inter2Step3Deprotection(HCl in Dioxane)Inter2->Step3FinalN-(3-aminopropyl)methanesulfonamideHydrochlorideStep3->Final

Figure 1: Step-wise synthesis ensuring mono-functionalization of the diamine precursor.

Applications in Drug Discovery[3][4][11][12]

Menin-MLL Interaction Inhibitors

The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a critical driver in specific acute leukemias.[6] Small molecule inhibitors often require a polar "tail" to extend into the solvent-exposed region of the Menin binding pocket.

  • Mechanism: The propyl chain positions the sulfonamide group to form water-mediated hydrogen bonds or direct interactions with surface residues (e.g., Arg/Lys), improving potency and solubility.

  • Example: In the synthesis of Exo-aza spiro inhibitors, this amine is coupled to a carboxylic acid core using HATU/DIPEA to form the final bioactive molecule [1].

Fragment-Based Drug Design (FBDD)

The methanesulfonamide group is a classic "privileged structure" in medicinal chemistry.

  • Class III Antiarrhythmics: Analogs of Dofetilide and Sotalol utilize this motif to interact with the hERG potassium channel.

  • Linker Chemistry: The propyl linker provides optimal flexibility (entropic cost is low relative to longer chains) while preventing steric clash between the sulfonamide and the core scaffold.

Experimental Protocol: Amide Coupling

Objective: Conjugation of N-(3-aminopropyl)methanesulfonamide HCl to a carboxylic acid scaffold (R-COOH).

Materials:

  • Carboxylic Acid Scaffold (1.0 eq)

  • N-(3-aminopropyl)methanesulfonamide HCl (1.2 eq)[1]

  • HATU (1.5 eq) or EDC/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF under nitrogen. Add HATU (1.5 eq) and DIPEA (1.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add N-(3-aminopropyl)methanesulfonamide HCl (1.2 eq) followed by the remaining DIPEA (2.0 eq). The extra base is crucial to neutralize the HCl salt and liberate the nucleophilic amine.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting acid (

    
    ) and formation of the product.
    
  • Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl solution (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    .[6]
  • Purification: Flash chromatography (DCM/MeOH gradient) is typically required due to the polarity of the sulfonamide tail.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

    • Incompatibility: Strong oxidizing agents and strong bases (will deprotonate the sulfonamide, pKa ~10).

References

  • Exo-aza spiro inhibitors of menin-MLL interaction.Google Patents. US Patent US11396517B1.

Methodological & Application

Application Note: Conversion of N-(3-aminopropyl)methanesulfonamide HCl to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the conversion of N-(3-aminopropyl)methanesulfonamide hydrochloride to its free base form.

Abstract & Scientific Rationale

The conversion of N-(3-aminopropyl)methanesulfonamide hydrochloride (CAS: 88334-76-3) to its free base form presents a specific challenge due to the molecule's amphoteric nature . Unlike simple aliphatic amines, this compound contains both a basic primary amine (


) and a weakly acidic sulfonamide proton (

).

Standard aqueous basification protocols (using NaOH to pH > 12) often result in low yields because they deprotonate the sulfonamide nitrogen, forming a water-soluble anionic species (


). Conversely, insufficient basification leaves the amine protonated (

).

This guide presents two optimized protocols designed to isolate the neutral free base (


) without forming the sulfonamide salt:
  • Non-Aqueous Inorganic Scavenging (Method A): The preferred method for scale-up, utilizing a heterogeneous mixture to sequester HCl without exposing the product to aqueous solubility losses.

  • Solid-Phase Extraction via SCX (Method B): A high-purity "catch-and-release" method ideal for small-scale preparation and removal of non-basic impurities.

Chemical Properties & Species Analysis[1][2]

Understanding the ionization states is critical for selecting the correct protocol.

Species FormStructureDominant pH RangeSolubility
Cationic Salt

pH < 9Water Soluble
Neutral Free Base

pH 10.5 – 11.5Organic Soluble (DCM, EtOAc)
Anionic Salt

pH > 12Water Soluble

Note: The narrow window of neutrality (pH 10.5–11.5) makes aqueous extraction difficult to control. Non-aqueous methods are therefore superior.

Protocol A: Non-Aqueous Inorganic Scavenging (Recommended)

Best for: Gram-scale preparation, avoiding aqueous workup losses. Principle: Use of an anhydrous carbonate base in a polar organic solvent to neutralize the ammonium salt. The resulting inorganic salts (KCl/NaCl) are insoluble and removed by filtration.

Materials
  • Substrate: N-(3-aminopropyl)methanesulfonamide HCl.

  • Solvent: Anhydrous Methanol (MeOH) or 10% Methanol in Dichloromethane (DCM).

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely powdered.
    
  • Equipment: Round-bottom flask, magnetic stir bar, fritted glass funnel (porosity M), rotary evaporator.

Step-by-Step Procedure
  • Dissolution: Suspend the HCl salt (1.0 equiv) in anhydrous Methanol (10 mL per gram of salt). If solubility is poor, add DCM until a clear solution or fine suspension is achieved.

  • Neutralization: Add anhydrous powdered

    
     (2.0 equiv) to the stirring solution.
    
    • Note: Evolution of

      
       is minimal as the reaction is a solid-liquid exchange, but ensure the system is vented.
      
  • Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (20–25°C) for 4 to 6 hours .

    • Checkpoint: The solution should remain cloudy due to the suspended base and forming KCl.

  • Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite to remove excess

    
     and the formed KCl byproduct.
    
    • Wash: Rinse the filter cake with a small volume of dry MeOH/DCM to recover entrained product.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp < 40°C) to yield the free base as a viscous oil or low-melting solid.

  • Drying: Dry the residue under high vacuum (< 1 mbar) for 12 hours to remove trace solvent and ammonia traces.

Workflow Diagram (Method A)

MethodA Start Start: HCl Salt (Solid) Solvent Dissolve in Anhydrous MeOH/DCM Start->Solvent Base Add K2CO3 (2.0 eq) Powdered Solvent->Base Stir Stir 4-6 Hours (Heterogeneous) Base->Stir Filter Filter Solids (Remove KCl, Excess Base) Stir->Filter Evap Evaporate Solvent (Vac < 40°C) Filter->Evap Product End: Free Base (Viscous Oil/Solid) Evap->Product

Caption: Workflow for non-aqueous inorganic scavenging to isolate free base.

Protocol B: SCX Solid-Phase Extraction (High Purity)

Best for: Small scale (< 500 mg), removal of non-basic impurities, and ensuring complete HCl removal. Principle: Strong Cation Exchange (SCX) resin captures the amine. Neutral impurities are washed away. The amine is released using ammonia in methanol.[1]

Materials
  • Column: SCX (Strong Cation Exchange) cartridge (e.g., propylsulfonic acid functionalized silica).

  • Loading Solvent: Methanol (MeOH).

  • Washing Solvent: Methanol.[1]

  • Elution Solvent: 2.0 M Ammonia (

    
    ) in Methanol.
    
Step-by-Step Procedure
  • Conditioning: Pre-wet the SCX cartridge with 2 column volumes (CV) of Methanol.

  • Loading: Dissolve the N-(3-aminopropyl)methanesulfonamide HCl in minimal Methanol and load onto the cartridge.

    • Mechanism:[2][3][4] The amine (

      
      ) binds to the sulfonic acid sites on the silica. Chloride ions (
      
      
      
      ) pass through.
  • Washing: Flush the column with 3–5 CV of Methanol.

    • Purpose: Removes non-basic impurities and residual HCl (as Cl- ions).

  • Elution: Elute the product using 2–4 CV of 2.0 M

    
     in Methanol .
    
    • Mechanism:[2][3][4] The excess ammonia deprotonates the amine, neutralizing the charge interaction and releasing the free base.

  • Isolation: Collect the ammoniacal fraction and concentrate under reduced pressure.

    • Note: The excess ammonia is volatile and will be removed during evaporation.

Workflow Diagram (Method B)

MethodB Load Load HCl Salt (in MeOH) Bind SCX Column (Amine Binds) Load->Bind Wash Wash MeOH (Remove Cl-) Bind->Wash Impurities Elute Elute with 2M NH3/MeOH Wash->Elute Conc Concentrate Elute->Conc Final Pure Free Base Conc->Final

Caption: SCX "Catch-and-Release" purification strategy.

Quality Control & Validation

To verify the successful conversion to free base, perform the following checks:

TestExpected Result (Free Base)Expected Result (HCl Salt)
Silver Nitrate Test No precipitate (Clear)White precipitate (

)

NMR (

)
Chemical shifts of

-methylene protons adjacent to amine shift upfield (lower ppm) compared to salt.
Broad

peak typically visible > 8.0 ppm (solvent dependent).
Solubility Soluble in DCM, Chloroform.Insoluble/Poorly soluble in pure DCM.
Quantitative Data Summary (Typical)
ParameterMethod A (Inorganic Scavenging)Method B (SCX)
Yield 90 – 98%85 – 95%
Purity > 95%> 98%
Chloride Content < 0.5%< 0.1%
Throughput High (Gram to Kg)Low (mg to Gram)

References

  • BenchChem. (2025).[3][4][5] Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). Retrieved from

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 97632: N-Methylmethanesulfonamide. Retrieved from

  • Bordwell, F.G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Standard reference for pKa of sulfonamides vs amines).
  • Sigma-Aldrich. (2025). Safety Data Sheet: N-(3-Aminopropyl)methanesulfonamide. Retrieved from

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of N-(3-aminopropyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-(3-aminopropyl)methanesulfonamide Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The N-(3-aminopropyl)methanesulfonamide scaffold, in particular, offers a versatile platform for drug development. It incorporates a flexible three-carbon linker, a basic primary amine for salt formation and hydrogen bonding, and a stable methanesulfonamide moiety. These features allow for the exploration of structure-activity relationships (SAR) by modifying the primary amine, making this class of compounds highly valuable for creating libraries of potential drug candidates.

This guide provides a detailed, field-proven protocol for the synthesis of N-(3-aminopropyl)methanesulfonamide, addressing the key chemical challenge of selective mono-sulfonylation on a symmetric diamine. We will explore the causality behind experimental choices, ensuring a reproducible and high-yielding process.

The Synthetic Challenge: Achieving Chemoselectivity

The primary challenge in synthesizing N-(3-aminopropyl)methanesulfonamide lies in the starting material, 1,3-diaminopropane, which possesses two nucleophilic primary amine groups. A direct reaction with one equivalent of methanesulfonyl chloride (MsCl) would result in a statistical mixture of the desired mono-sulfonated product, the undesired di-sulfonated byproduct, and unreacted starting material, leading to significant purification difficulties and low yields.

To overcome this, a protecting group strategy is employed. By temporarily "blocking" one of the amine functionalities, we can direct the sulfonylation to the single remaining free amine, ensuring high selectivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for sulfonylation and its clean, quantitative removal under acidic conditions.[2][3]

Overall Synthetic Workflow

The synthesis is logically structured into three main stages: selective protection of the diamine, sulfonylation of the free amine, and final deprotection to yield the target compound.

G A Start: 1,3-Diaminopropane B Step 1: Mono-Protection (+ Boc₂O) A->B Selectivity Control C Intermediate: N-Boc-1,3-diaminopropane B->C D Step 2: Sulfonylation (+ MsCl, Base) C->D S-N Bond Formation E Protected Product: N'-Boc-N-(3-aminopropyl)methanesulfonamide D->E F Step 3: Deprotection (Acidic Conditions) E->F Unmasking Amine G Final Product: N-(3-aminopropyl)methanesulfonamide F->G H Purification & Analysis (Extraction, Chromatography, NMR, MS) G->H Quality Control

Caption: High-level workflow for the three-stage synthesis.

Mechanistic Insights: The Sulfonylation Reaction

The core reaction is the formation of the sulfonamide bond. This proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the free amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.[4][5] A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[6]

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate [R-NH₂⁺-SO₂(CH₃)-Cl⁻] Amine->Intermediate Nucleophilic Attack MsCl CH₃SO₂Cl (MsCl) (Electrophile) MsCl->Intermediate Sulfonamide R-NHSO₂CH₃ (Product) BaseHCl Base·HCl Salt Intermediate->Sulfonamide Elimination of Cl⁻

Caption: Mechanism of N-sulfonylation with methanesulfonyl chloride.

Detailed Experimental Protocols

Safety First: Methanesulfonyl chloride is highly toxic, corrosive, and acts as a lachrymator.[6][7] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction is exothermic and must be cooled during the addition of MsCl.

Materials and Reagents
ReagentRoleM.W.Typical Equivalents
1,3-DiaminopropaneStarting Material74.12 g/mol 1.0
Di-tert-butyl dicarbonate (Boc₂O)Protecting Group Source218.25 g/mol 1.0
Methanesulfonyl Chloride (MsCl)Electrophile114.55 g/mol 1.1
Triethylamine (Et₃N)Non-nucleophilic Base101.19 g/mol 1.5
Dichloromethane (DCM)Anhydrous Solvent--
Trifluoroacetic Acid (TFA)Deprotection Reagent114.02 g/mol Excess
Diethyl Ether (Et₂O)Precipitation Solvent--
Step 1: Synthesis of N-Boc-1,3-diaminopropane (Intermediate)
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminopropane (1.0 eq., e.g., 7.41 g, 100 mmol) and dissolve in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq., e.g., 21.83 g, 100 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the cooled, stirring diamine solution over 1 hour.

    • Expert Insight: Slow, dropwise addition is critical to minimize the formation of the di-protected byproduct. Adding the Boc₂O solution to the excess diamine ensures mono-protection is favored.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired product, the di-Boc byproduct, and unreacted starting material. The crude product is purified by flash column chromatography on silica gel.

  • Purification: Elute the column with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine. The triethylamine prevents the primary amine from binding irreversibly to the acidic silica gel.

  • Analysis: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield N-Boc-1,3-diaminopropane as a colorless oil. (Expected Yield: 50-65%).

Step 2: Synthesis of N'-Boc-N-(3-aminopropyl)methanesulfonamide (Protected Product)
  • Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-1,3-diaminopropane from Step 1 (1.0 eq., e.g., 8.71 g, 50 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add triethylamine (1.5 eq., e.g., 10.5 mL, 75 mmol) to the stirring solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq., e.g., 4.25 mL, 55 mmol) dropwise via syringe.[4] It is crucial to maintain the internal temperature below 5 °C to control the exothermic reaction.

  • Reaction: Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

  • Workup & Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Expert Insight: The acidic wash removes excess triethylamine, while the basic wash removes any unreacted MsCl and acidic impurities. The brine wash aids in phase separation.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid or viscous oil.

  • Purification: The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes. If necessary, flash column chromatography can be used. (Expected Yield: 85-95%).

Step 3: Deprotection to Yield N-(3-aminopropyl)methanesulfonamide (Final Product)
  • Setup: Dissolve the purified N'-Boc-N-(3-aminopropyl)methanesulfonamide from Step 2 (1.0 eq., e.g., 12.6 g, 50 mmol) in dichloromethane (50 mL).

  • Reagent Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (10 eq., e.g., 38 mL, 500 mmol).

  • Reaction: Allow the solution to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the free base, the salt can be dissolved in water and neutralized with a base (e.g., NaOH), followed by extraction. (Expected Yield: >95%).

Data Presentation and Quality Control

The identity and purity of the final product and intermediates must be confirmed through rigorous analytical techniques.

Typical Yield and Purity Data
StepProductFormExpected YieldPurity (by LC-MS)
1N-Boc-1,3-diaminopropaneColorless Oil50-65%>97%
2N'-Boc-N-(3-aminopropyl)methanesulfonamideWhite Solid85-95%>98%
3N-(3-aminopropyl)methanesulfonamideWhite Solid>95%>99%
Analytical Characterization
  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and identifying pure fractions during column chromatography. A typical mobile phase for sulfonamides is Chloroform:tert-butanol (80:20 v/v).[9] Spots can be visualized under UV light and/or by staining with a fluorescamine solution.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the synthesized compounds and to assess purity.[9]

Conclusion: A Self-Validating Protocol

This guide presents a robust and reproducible synthesis for N-(3-aminopropyl)methanesulfonamide derivatives. The protocol's trustworthiness is established through its logical, three-stage approach that directly addresses the core challenge of chemoselectivity. By incorporating in-process monitoring via TLC and concluding with rigorous analytical characterization, the system is self-validating, ensuring the production of high-purity material suitable for researchers, scientists, and drug development professionals. The principles outlined here can be readily adapted for the synthesis of a diverse library of derivatives by varying the diamine and sulfonyl chloride starting materials.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Barber, C. G., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Retrieved from [Link]

  • CN103204784A. (2013). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. Google Patents.
  • US2777844A. (1957). Sulfonamide purification process. Google Patents.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Zhou, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]

  • Vaganova, E., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

  • Movassaghi, M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. Retrieved from [Link]

  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by reduction of ester-mesylates with. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

Sources

Application Note & Protocols: Catalytic C-N Coupling of N-(3-aminopropyl)methanesulfonamide with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where arylamine moieties are prevalent.[1] This guide provides a detailed technical overview and robust protocols for the coupling of N-(3-aminopropyl)methanesulfonamide with a range of aryl halides. While a less-common nucleophile, its structure, featuring a primary alkylamine tethered to a sulfonamide group, presents unique considerations for catalyst selection and reaction optimization.

This document focuses primarily on the palladium-catalyzed Buchwald-Hartwig amination, a highly versatile and widely adopted method for C-N cross-coupling.[2][3] We will explore the mechanistic underpinnings of this reaction, provide a validated, general protocol adaptable to various substrates, and discuss critical parameters for achieving high-yield, selective mono-arylation. Comparisons with classical methods like the Ullmann condensation are included to provide a comprehensive perspective on available catalytic strategies.

Choosing the Right Catalytic System: A Comparative Overview

The two dominant catalytic methodologies for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu(0) or Cu(I) salts)[4]Palladium (Pd(0) or Pd(II) precursors)[2]
Typical Conditions High temperatures (>150-210°C), polar aprotic solvents (DMF, NMP)[4]Mild to moderate temperatures (RT to 110°C), various solvents (Toluene, Dioxane, THF)[1][5]
Substrate Scope Traditionally requires activated (electron-poor) aryl halides[4]Extremely broad; couples electron-rich, electron-poor, and sterically hindered aryl halides (Cl, Br, I, OTf)[6][7]
Ligand Requirement Often requires ligands like phenanthroline or amino acids, but ligand-free systems exist[8][9]Critically dependent on bulky, electron-rich phosphine ligands (e.g., biarylphosphines)[10][11]
Base Often strong bases (e.g., K₂CO₃, t-BuOK)[9]Wide range of bases, from strong alkoxides (NaOt-Bu) to weaker carbonates (Cs₂CO₃, K₃PO₄)[5][12]
Functional Group Tolerance Moderate; harsh conditions can be limiting.Excellent; mild conditions preserve sensitive functional groups.[7]
Recommendation Niche applications or when palladium is undesirable.Method of Choice for versatility, efficiency, and mild conditions.

For coupling N-(3-aminopropyl)methanesulfonamide, the Buchwald-Hartwig amination is the superior and recommended approach . Its mild reaction conditions are crucial for preventing potential side reactions involving the sulfonamide moiety and for ensuring broad functional group tolerance on the aryl halide partner.

The Buchwald-Hartwig Amination: Mechanism & Key Components

The efficacy of the Buchwald-Hartwig reaction hinges on a synergistic interplay between the palladium center, a specialized phosphine ligand, and a base. The generally accepted catalytic cycle is a model of efficiency.[12][13]

The Catalytic Cycle

The reaction proceeds through a sequence of well-defined steps:

  • Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

  • Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, with reactivity order generally being Ar-I > Ar-Br > Ar-Cl.[12]

  • Amine Coordination & Deprotonation: The primary amine, N-(3-aminopropyl)methanesulfonamide, coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final, crucial step forms the desired C-N bond, yielding the N-aryl product and regenerating the active L-Pd(0) catalyst.[5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Active Catalyst L-Pd(0) PdII_OA Oxidative Adduct (L)Pd(II)(Ar)(X) Pd0->PdII_OA Ar-X (Oxidative Addition) PdII_Amine Amine Complex [(L)Pd(II)(Ar)(H₂NR)]⁺X⁻ PdII_OA->PdII_Amine + H₂NR PdII_Amido Amido Complex (L)Pd(II)(Ar)(HNR) PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ PdII_Amido->Pd0 Regeneration Product N-Aryl Product Ar-NHR PdII_Amido->Product Reductive Elimination caption Fig. 1: Buchwald-Hartwig Catalytic Cycle

Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle

Causality Behind Component Selection
  • Palladium Source: Palladacycle precatalysts (like G3 or G4-type) are often preferred as they are air-stable and efficiently generate the active Pd(0) catalyst under the reaction conditions.[14] Using a direct Pd(0) source like Pd₂(dba)₃ is also highly effective.[1]

  • Ligand: This is arguably the most critical choice. For coupling primary alkylamines, bulky, electron-rich biaryl phosphine ligands are essential.[10] They accelerate the rate-limiting reductive elimination step and promote the desired mono-arylation.[6][14] Ligands like RuPhos or BrettPhos have shown exceptional scope and efficiency for coupling primary amines.[7]

  • Base: The base's role is to deprotonate the amine, facilitating the formation of the key palladium-amido complex.[15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[12]

  • Solvent: Aprotic solvents with moderate polarity are standard. Toluene, dioxane, and THF are most common, as they effectively dissolve the reactants and catalytic species without interfering in the reaction.[5]

Validated Protocol: Buchwald-Hartwig Coupling

This protocol provides a robust starting point for coupling N-(3-aminopropyl)methanesulfonamide with various aryl halides. It is based on established systems known for their broad applicability with primary amines.[7]

Materials & Reagents
  • Aryl halide (Ar-X, where X = Cl, Br, I)

  • N-(3-aminopropyl)methanesulfonamide

  • Palladium Precatalyst: RuPhos Pd G3 (or Pd₂(dba)₃)

  • Ligand: RuPhos (if using Pd₂(dba)₃)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Anhydrous Toluene or Dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Experimental Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Catalyst Loading: Add the RuPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%). If using Pd₂(dba)₃ (0.005-0.01 mmol, 0.5-1 mol%), also add the RuPhos ligand (0.012-0.024 mmol, 1.2-2.4 mol%).

  • Amine Addition: Add N-(3-aminopropyl)methanesulfonamide (1.2 mmol, 1.2 equiv).

  • Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Caution: Add the base carefully, as the reaction vessel is under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

  • Reaction Execution: Seal the vessel and place it in a pre-heated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Parameter Optimization & Troubleshooting

The success of the coupling can be highly dependent on the nature of the aryl halide. The following table provides guidance for adapting the general protocol.

Aryl Halide (Ar-X)Recommended Adjustments & Rationale
Ar-I (Iodide) Generally highly reactive. The standard protocol should work well. May proceed at lower temperatures (e.g., 80 °C).
Ar-Br (Bromide) The "sweet spot" for Buchwald-Hartwig. The standard protocol is optimized for aryl bromides.
Ar-Cl (Chloride) Less reactive due to strong C-Cl bond. May require higher catalyst loading (2-3 mol%), a more electron-rich ligand (e.g., BrettPhos), and/or higher temperatures (110-120 °C).[1][16]
Electron-Poor Ar-X Oxidative addition is typically fast. The reaction may proceed quickly under standard conditions.
Electron-Rich Ar-X Oxidative addition can be slower. May require slightly higher temperatures or longer reaction times.
Sterically Hindered Ar-X Reductive elimination can be challenging. Ensure a bulky ligand like RuPhos or BrettPhos is used. Higher temperatures may be necessary.
Troubleshooting Common Issues
IssueProbable Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature/time.3. Aryl chloride used with standard conditions.1. Ensure rigorous inert atmosphere technique.2. Increase temperature by 10-20 °C and/or extend reaction time.3. Switch to conditions optimized for aryl chlorides (see table above).
Formation of Di-arylated Amine Reaction concentration too high or amine is limiting.Ensure amine is in slight excess (1.2-1.5 equiv). Run at a slightly lower concentration.
Formation of Hydrodehalogenation Byproduct (Ar-H) Presence of water; β-hydride elimination pathway.Use anhydrous solvents and reagents. Ensure the inert atmosphere is dry.
Formation of Phenol Byproduct (Ar-OH) Reaction with residual hydroxide or water, especially with certain ligands/bases.[17]Use a strong, non-hydroxide base like NaOt-Bu or LHMDS. Ensure anhydrous conditions.

General Experimental Workflow

The overall process from setup to final product follows a standardized path in synthetic chemistry.

Caption: Fig. 2: General Experimental Workflow

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination stands as the premier method for the synthesis of N-aryl derivatives of N-(3-aminopropyl)methanesulfonamide. By carefully selecting a bulky biarylphosphine ligand such as RuPhos, an appropriate palladium precatalyst, and a suitable base, researchers can achieve high yields for a wide variety of aryl halides. The provided protocol serves as a validated and adaptable starting point for this transformation. Understanding the mechanistic roles of each component empowers scientists to troubleshoot effectively and optimize conditions for even the most challenging substrates, thereby accelerating research and development in medicinal chemistry and materials science.

References

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  • Fors, B. P., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. Available at: [Link]

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  • Kim, T., & Park, Y. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Publications. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. SciSpace. Available at: [Link]

  • Bard, E. R., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Cera, G., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Available at: [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the Buchwald-Hartwig palladium catalyzed CN cross-coupling reaction and several optimized ligands. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. Available at: [Link]

  • Operachem. (2025). Ullmann coupling-An overview. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl phosphane ligands in palladium-catalyzed amination. PubMed. Available at: [Link]

  • Heravi, M. M., et al. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Pokrovsky, A. G., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. PMC. Available at: [Link]

  • European Patent Office. (n.d.). A process for the preparation of N-sulfamyl-propionamidine derivatives. Available at: [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. Available at: [Link]

  • Cheung, C. W., & Buchwald, S. L. (2013). Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts. Organic Letters. Available at: [Link]

  • Capriati, V., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link]

Sources

Application Note: Strategic Solvent Selection for Robust Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic and structural properties allow it to act as a versatile scaffold, influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The classical and most reliable method for constructing this vital linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While the stoichiometry appears straightforward, the success of the reaction—defined by yield, purity, and reaction time—is profoundly dictated by the choice of the reaction solvent.

This guide provides a detailed framework for selecting the optimal solvent for sulfonamide synthesis, using the reaction of p-toluenesulfonyl chloride (Ts-Cl) with a generic amine (R¹R²NH) as a model system. We will explore the causal relationships between solvent properties and reaction outcomes, present detailed experimental protocols, and offer a logical workflow for solvent selection.

The Reaction: A Nucleophilic Substitution at Sulfur

The formation of a sulfonamide bond is a nucleophilic substitution reaction where the lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This process liberates a molecule of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.

General Reaction Scheme: Sulfonamide Formation Reaction

The solvent's role in this transformation is not passive; it is an active participant that influences the rate of reaction, the solubility of all components (reactants, base, and the HCl salt byproduct), and the stability of charged intermediates.[3]

The Impact of Solvent Properties on Sulfonamide Synthesis

A solvent's physical and chemical properties directly modulate the reaction environment. Understanding these characteristics is critical for rational solvent selection.

  • Polarity and Dielectric Constant: The sulfonylation reaction proceeds through a polar, charged transition state. Polar solvents can stabilize this transition state, thereby accelerating the reaction. Aprotic polar solvents are often ideal as they solvate the transition state without strongly hydrogen-bonding to the amine nucleophile, which would decrease its reactivity.[3]

  • Proticity (Protic vs. Aprotic):

    • Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) are generally preferred. They do not possess acidic protons (like O-H or N-H bonds) and therefore do not excessively solvate and deactivate the amine nucleophile through hydrogen bonding.[2][3]

    • Protic Solvents (e.g., water, ethanol) can be used, particularly under specific conditions like the Schotten-Baumann reaction.[4] However, they can slow down the reaction by forming a solvent cage around the nucleophilic amine.

  • Solubility: The chosen solvent must dissolve the sulfonyl chloride, the amine, and the base. Poor solubility of any reactant will lead to a heterogeneous mixture and significantly reduce the reaction rate and overall yield. The byproduct, the hydrochloride salt of the base (e.g., triethylammonium chloride), should ideally have some solubility to avoid coating the reactants, but in many cases, its precipitation can help drive the reaction to completion.

  • Inertness: The solvent must be chemically inert under the reaction conditions.[5] For example, alcoholic solvents are generally avoided in standard setups because they can compete with the amine to react with the sulfonyl chloride, forming undesired sulfonic ester byproducts.

Table 1: Properties of Common Solvents for Sulfonamide Synthesis
SolventFormulaTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Dichloromethane (DCM)CH₂Cl₂Aprotic Polar39.69.1Excellent solubility for many organics; volatile; standard choice.[5]
Acetonitrile (MeCN)CH₃CNAprotic Polar81.637.5Good dissolving power; higher boiling point for heating if needed.[6][7]
Tetrahydrofuran (THF)C₄H₈OAprotic Polar667.6Good general-purpose ether solvent; must be checked for peroxides.[8]
TolueneC₇H₈Aprotic Nonpolar110.62.4Useful for higher temperature reactions; can be slow.[3]
PyridineC₅H₅NAprotic Polar / Basic11512.4Can act as both solvent and base; often used for less reactive amines.
WaterH₂OProtic Polar10080.1Used in biphasic Schotten-Baumann conditions with an inorganic base.[9]
Diethyl Ether(C₂H₅)₂OAprotic Nonpolar34.64.3Low boiling point; risk of peroxide formation.[8]

(Data compiled from various sources including[8][10][11])

Logical Workflow for Solvent Selection

A systematic approach to choosing a solvent will yield the most robust and reproducible results. The following decision-making process can be used as a guide.

G cluster_0 A Start: Assess Reactants (Amine & Sulfonyl Chloride) B Are reactants soluble in nonpolar solvents (e.g., Toluene)? A->B Solubility Check C Are reactants highly polar or salts? A->C Polarity Check D Is the amine poorly nucleophilic (e.g., aniline)? A->D Reactivity Check E Default Pathway: Use standard aprotic polar solvent (DCM, THF, MeCN) A->E Default B->E No F Consider Toluene. May require heating. B->F Yes C->E No G Consider more polar aprotic solvents (MeCN, DMF) or biphasic conditions. C->G Yes D->E No H Consider a stronger base/solvent system (e.g., Pyridine) or heating in MeCN. D->H Yes I Proceed to Protocol E->I F->I G->I H->I

Caption: Decision workflow for solvent selection in sulfonamide synthesis.

Experimental Protocols

The following protocols detail the synthesis of N-benzyl-p-toluenesulfonamide using two distinct and effective solvent systems.

Protocol A: Standard Aprotic Polar Solvent (Dichloromethane)

This is the most common and versatile method, suitable for a wide range of amines.

G A 1. Dissolve Amine (Benzylamine, 1.0 eq) & Base (NEt3, 1.2 eq) in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Ts-Cl (1.05 eq) solution in DCM dropwise B->C D 4. Warm to RT Stir 4-16h (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with 1M HCl, NaHCO3, Brine) D->E F 6. Dry (Na2SO4), Filter, Concentrate & Purify E->F

Caption: Workflow for sulfonamide synthesis using DCM.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).

  • Base Addition: Add triethylamine (NEt₃, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (Ts-Cl, 1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).[12]

  • Workup: Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol B: Biphasic Schotten-Baumann Conditions

This method is particularly useful for water-soluble amines or when using an inexpensive inorganic base is desirable.

Step-by-Step Methodology:

  • Setup: In a flask, dissolve the amine (1.0 eq) in a mixture of water and a water-immiscible organic solvent like DCM or diethyl ether (1:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 2.0 eq), either as a solid or a concentrated aqueous solution.

  • Cooling & Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in the organic solvent.

  • Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction is often rapid.

  • Workup: Separate the organic layer. Wash it with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the sulfonamide product.

Causality: The Schotten-Baumann reaction works by keeping the sulfonyl chloride in the organic phase and the deprotonated, highly reactive amine at the interface.[4][13] The strong base (NaOH) in the aqueous phase continuously deprotonates the amine hydrochloride salt as it forms, regenerating the nucleophilic free amine.

Conclusion

The selection of a solvent for sulfonamide bond formation is a critical parameter that requires strategic consideration of reactant properties and reaction mechanism. While aprotic polar solvents like dichloromethane represent a reliable default choice for a wide range of substrates, alternative systems such as biphasic Schotten-Baumann conditions offer practical advantages in specific scenarios. By understanding the underlying principles of how solvents influence solubility, nucleophilicity, and transition state stability, researchers can optimize reaction conditions to achieve high yields of pure sulfonamide products efficiently and reproducibly.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

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  • Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Retrieved from [Link]

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  • ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride.... Retrieved from [Link]

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  • National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

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  • AkiNik Publications. (2020). Organic Solvent. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Scale-Up Synthesis of N-(3-aminopropyl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-(3-aminopropyl)methanesulfonamide hydrochloride, a key intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this application note details the underlying chemical principles, offers a robust, validated laboratory-scale protocol, and critically, addresses the key challenges and strategic considerations for scaling the synthesis to pilot and manufacturing levels. We focus on ensuring process safety, reproducibility, and high purity of the final active pharmaceutical ingredient (API) intermediate. The protocols described herein are designed to be self-validating through in-process controls and rigorous analytical characterization.

Introduction and Strategic Overview

N-(3-aminopropyl)methanesulfonamide serves as a versatile building block in medicinal chemistry. The presence of a primary amine and a stable sulfonamide moiety allows for its incorporation into a wide array of larger molecules, modifying properties such as solubility and biological activity. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.

The synthesis of sulfonamides is a cornerstone transformation in organic chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] Our strategic approach to synthesizing the target compound involves a three-step sequence designed for efficiency, selectivity, and scalability:

  • Selective Protection: Mono-protection of a symmetric diamine precursor, 1,3-diaminopropane, to differentiate the two nucleophilic amino groups.

  • Sulfonylation: Reaction of the remaining free amine with methanesulfonyl chloride (MsCl) to form the desired sulfonamide bond.

  • Deprotection and Isolation: Removal of the protecting group under acidic conditions, which concurrently facilitates the crystallization of the final product as its hydrochloride salt.

This pathway was chosen for its use of readily available starting materials, high-yielding transformations, and a logical progression that minimizes side reactions and simplifies purification at each stage.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from starting materials to the final hydrochloride salt.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection & Salt Formation 1,3-Diaminopropane 1,3-Diaminopropane N-Boc-1,3-diaminopropane N-Boc-1,3-diaminopropane 1,3-Diaminopropane->N-Boc-1,3-diaminopropane Boc₂O, Solvent N-Boc-protected sulfonamide N-Boc-protected sulfonamide N-Boc-1,3-diaminopropane->N-Boc-protected sulfonamide MsCl, Base, Solvent Final Product N-(3-aminopropyl)methanesulfonamide HCl N-Boc-protected sulfonamide->Final Product HCl in Solvent

Caption: High-level overview of the three-step synthetic route.

Detailed Laboratory-Scale Synthesis Protocols

The following protocols have been validated at the 10-50 gram scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane)

Rationale: 1,3-diaminopropane is a symmetrical molecule. To achieve selective sulfonylation at only one nitrogen, the other must be temporarily blocked. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the subsequent sulfonylation step but can be cleanly removed under acidic conditions.[4][5] The reaction is performed at a low temperature to control the exotherm and improve selectivity for mono-protection over di-protection.

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Set up an oven-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a 250 mL dropping funnel under a nitrogen atmosphere.

  • Charge the flask with 1,3-diaminopropane (37.0 g, 0.5 mol, 5.0 eq.) and 250 mL of anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve di-tert-butyl dicarbonate (21.8 g, 0.1 mol, 1.0 eq.) in 100 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the Boc₂O solution dropwise to the diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction for the disappearance of Boc₂O by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 200 mL of deionized water.

  • Transfer the mixture to a 1 L separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 150 mL) and then brine (1 x 150 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a colorless oil. The excess diamine can be recovered from the aqueous layers if desired.

Step 2: Synthesis of tert-butyl (3-(methylsulfonamido)propyl)carbamate

Rationale: This is the key bond-forming step. The free primary amine of the mono-protected diamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.[3] A non-nucleophilic organic base, such as triethylamine (TEA), is required to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

Materials:

  • tert-butyl (3-aminopropyl)carbamate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To an oven-dried 1 L round-bottom flask under a nitrogen atmosphere, add tert-butyl (3-aminopropyl)carbamate (17.4 g, 0.1 mol, 1.0 eq.) and 300 mL of anhydrous DCM.

  • Add triethylamine (20.9 mL, 0.15 mol, 1.5 eq.) to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (8.5 mL, 0.11 mol, 1.1 eq.) dropwise via a syringe, maintaining the internal temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Quench the reaction with 200 mL of water. Separate the layers in a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a white to off-white solid.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the pure N-Boc protected sulfonamide.

Step 3: Synthesis of N-(3-aminopropyl)methanesulfonamide hydrochloride

Rationale: The final step involves the removal of the Boc protecting group. This is achieved by acidolysis using a strong acid. Using a solution of hydrogen chloride gas in an organic solvent like ethyl acetate or 1,4-dioxane is highly effective.[4][5] This method not only cleaves the Boc group but also protonates the primary amine, allowing the desired product to precipitate directly from the reaction mixture as the hydrochloride salt, which simplifies isolation.

Materials:

  • tert-butyl (3-(methylsulfonamido)propyl)carbamate

  • 4 M HCl in 1,4-Dioxane (or freshly prepared saturated HCl in ethyl acetate)

  • Diethyl ether

Protocol:

  • Dissolve the N-Boc protected sulfonamide (25.2 g, 0.1 mol) in 100 mL of ethyl acetate in a 500 mL flask.

  • To the stirring solution at room temperature, add 4 M HCl in 1,4-Dioxane (50 mL, 0.2 mol, 2.0 eq.) over 15 minutes. Gas evolution (isobutylene and CO₂) will be observed.

  • Stir the resulting slurry at room temperature for 3-5 hours.

  • Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Upon completion, add 200 mL of diethyl ether to the slurry to ensure complete precipitation.

  • Stir for an additional 30 minutes, then collect the white solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (3 x 50 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield N-(3-aminopropyl)methanesulfonamide hydrochloride.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant or commercial manufacturing facility is a complex undertaking that requires careful planning and process optimization.[6][7][8] Direct translation of lab-scale procedures is rarely successful and can be hazardous.

Key Scale-Up Challenges and Mitigation Strategies
ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Rationale & Mitigation Strategy
Heat Transfer Flask in an ice bath; natural convection.Jacketed reactor with controlled heating/cooling fluid circulation.The sulfonylation (Step 2) is highly exothermic. Surface area-to-volume ratio decreases dramatically on scale-up, making heat removal inefficient. A jacketed reactor is essential for precise temperature control to prevent runaway reactions and impurity formation.
Reagent Addition Manual dropwise addition via syringe or dropping funnel.Calibrated pumps for controlled, subsurface addition over an extended period.Uncontrolled addition of MsCl on a large scale can create localized "hot spots," leading to side reactions and safety hazards. Metered addition allows the cooling system to keep pace with heat generation.
Mixing Magnetic stirrer.Baffled reactor with a precisely engineered overhead impeller (e.g., pitched-blade turbine).Efficient mixing is critical for maintaining thermal and concentration homogeneity. Poor mixing can lead to low yields and inconsistent product quality. Impeller design and agitation speed must be optimized for the specific reaction mass.
Work-up/Isolation Separatory funnel for extractions; vacuum filtration on a Büchner funnel.Agitated vessels for liquid-liquid extraction and phase separation; centrifuges or filter-dryers.Manual separations are not feasible at scale. Dedicated equipment is required for safe and efficient handling of large volumes of solvents and solids, minimizing operator exposure and solvent loss.
Safety Fume hood.Closed system processing in a controlled environment with dedicated process safety management (PSM).Handling large quantities of corrosive and toxic materials like MsCl requires robust containment.[9][10][11] Engineering controls, automated shutdown systems, and rigorous operator training are paramount.
Solvent Choice Dichloromethane (DCM).Consider alternative solvents like 2-MeTHF, Toluene, or Acetonitrile.While effective, DCM is a regulated and environmentally problematic solvent. Process development should evaluate greener, safer, and more easily recoverable solvents for large-scale use.
Process Safety: Handling Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride is a highly toxic, corrosive, and water-reactive substance that requires special handling precautions.[9][10][11][12]

  • Corrosivity: Causes severe skin burns and eye damage.[9][13] All transfers should be conducted in a closed system.

  • Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[9][10] Use in well-ventilated areas with appropriate respiratory protection.

  • Reactivity: Reacts with water, sometimes violently, to produce HCl and methanesulfonic acid. All equipment must be scrupulously dried before use.

  • Emergency Preparedness: An appropriate quenching agent (e.g., a dilute solution of a non-nucleophilic base) and spill kits should be readily available.

Logical Flow for Scale-Up Decision Making

The following diagram illustrates the critical evaluation points when scaling up the synthesis.

G cluster_0 Process & Safety Review cluster_1 Pilot Plant Adaptation cluster_2 Validation & Production A Review Lab Protocol B Identify Critical Process Parameters (CPPs) (e.g., Temp, Addition Rate, Stoichiometry) A->B C Conduct Hazard & Operability (HAZOP) Study (Especially for MsCl addition) B->C D Select Appropriate Reactor (Material, Volume, Agitation) C->D E Model Heat & Mass Transfer D->E F Define In-Process Controls (IPCs) (e.g., LC-MS, Karl Fischer) D->F G Develop Isolation & Purification Protocol (Crystallization study, Filtration) D->G H Perform Pilot Scale Validation Batches G->H I Analyze Product Purity & Yield H->I J Finalize Standard Operating Procedure (SOP) I->J K Proceed to Manufacturing J->K

Caption: Key decision points in the process scale-up workflow.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of N-(3-aminopropyl)methanesulfonamide hydrochloride. The three-step sequence, employing a Boc-protection strategy, offers high yields and excellent control over product purity. Successful scale-up hinges on a thorough understanding of process thermodynamics, engineering principles, and an unwavering commitment to safety, particularly in the handling of methanesulfonyl chloride. By carefully considering the factors outlined above, researchers and drug development professionals can confidently transition this synthesis from the laboratory to a manufacturing environment, ensuring a consistent and safe supply of this valuable pharmaceutical intermediate.

References

  • European Patent Office. (n.d.). A process for the preparation of N-sulfamyl-propionamidine derivatives - EP 0356366 A1. Googleapis.com.
  • Google Patents. (n.d.). CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Methanesulfonyl Chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • PMC. (2021, March 20). Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals. National Institutes of Health.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl).
  • Pharmaspecialities. (2024, October 29). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
  • AHH Chemical. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • NOAA. (n.d.). methanesulfonyl chloride - CAMEO Chemicals.
  • Quadro Liquids. (2019, June 25). Pharmaceutical Process scale-up from a Lab mill to Production.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of N-(3-aminopropyl)methanesulfonamide in dichloromethane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of N-(3-aminopropyl)methanesulfonamide in Dichloromethane (DCM) CAS Reference: 88334-76-3 (Verify against CAS 37045-73-1 which is the phenyl analog) Chemical Formula:


[1]

Diagnostic Phase: The "Why" Behind the Precipitate

Before attempting to force solubility, we must diagnose the physical state of your reagent. In 90% of technical support cases regarding this compound, the issue stems from a mismatch between the chemical form (Salt vs. Free Base) and the solvent choice .

Critical Check: Is it the Hydrochloride Salt?

N-(3-aminopropyl)methanesulfonamide is frequently supplied as a Hydrochloride (HCl) salt to ensure stability and prevent oxidation of the primary amine.[2]

  • The Problem: The HCl salt is an ionic lattice.[2] Dichloromethane (DCM) is a moderately polar, aprotic solvent with a low dielectric constant (

    
    ).[1] It lacks the solvation power to break the ionic lattice energy of the ammonium chloride salt.
    
  • The Symptom: The solid floats as a suspension or sinks as a gum, showing zero dissolution even with sonication.

Secondary Check: Aggregation of the Free Base

If you are certain you have the Free Base , poor solubility in DCM often arises from intermolecular Hydrogen Bonding.[2]

  • Mechanism: The molecule contains both a sulfonamide (H-bond donor/acceptor) and a primary amine (H-bond donor/acceptor).[1][2] In non-polar environments, these molecules self-associate into aggregates rather than interacting with the DCM.

Decision Tree & Troubleshooting Workflow

Use the following logic flow to determine your next experimental step.

SolubilityLogic Start Start: Sample insoluble in DCM CheckForm Check Label: Is it HCl Salt? Start->CheckForm IsSalt YES: Ionic Lattice Issue CheckForm->IsSalt HCl / Salt IsFreeBase NO: Free Base CheckForm->IsFreeBase Free Amine ActionSalt PROTOCOL A: Biphasic Free-Basing IsSalt->ActionSalt For Isolation ActionSitu PROTOCOL B: In-Situ Solubilization (DIPEA/TEA) IsSalt->ActionSitu For Reaction CheckAppearance Appearance: Cloudy/Oily? IsFreeBase->CheckAppearance ActionPolarity PROTOCOL C: Co-solvent (MeOH/DMF) CheckAppearance->ActionPolarity H-Bond Aggregation

Figure 1: Diagnostic logic flow for solubilization strategies.[1]

Technical Solutions & Protocols

FAQ 1: I have the HCl salt. How do I get it into DCM?

You cannot dissolve the salt directly.[2] You must convert it to the free base.[2]

Protocol A: Biphasic Free-Basing (Recommended for Stock Solutions)

Use this if you need a pure DCM solution of the amine for subsequent addition to a reaction.[2]

  • Dissolution: Dissolve the N-(3-aminopropyl)methanesulfonamide HCl salt in a minimum volume of 1M NaOH or Saturated NaHCO₃ (Water phase).[2]

  • Extraction: Add an equal volume of DCM .

  • Agitation: Shake vigorously. The high pH deprotonates the ammonium (

    
    ), making it neutral and lipophilic.[1]
    
  • Separation: Collect the organic (DCM) layer.[2]

  • Repeat: Extract the aqueous layer 2x more with DCM to ensure quantitative recovery.

  • Drying: Dry the combined DCM layers over anhydrous

    
     (Sodium Sulfate) to remove trace water.[2]
    
  • Result: A clear DCM solution of the free base.

FAQ 2: I'm running a reaction (e.g., amide coupling). Do I need to extract first?

Not necessarily. If you are reacting the amine with an acid chloride or activated ester in DCM, you can use Protocol B .[2]

Protocol B: In-Situ Solubilization
  • Suspend the HCl salt in DCM (it will look cloudy).

  • Add 2.5 to 3.0 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine ).[1][2]

  • Observation: The solution should clear up significantly as the organic base scavenges the HCl, liberating the soluble free amine in situ.[2]

    • Note: If it remains cloudy, the byproduct (DIPEA[1]·HCl) might be precipitating, but your reactive amine is likely in solution.[1][2] Proceed with the reaction.

FAQ 3: It is the Free Base, but it's still not dissolving well.

This indicates strong intermolecular hydrogen bonding or trace moisture issues.[2]

Protocol C: Polarity Modification

DCM is sometimes too non-polar to break the sulfonamide-amine H-bond network.[2]

AdditiveVolume %EffectRecommended For
Methanol (MeOH) 2-5%Disrupts H-bonds; increases polarity.[1][2]Chromatography, Transfers
DMF 5-10%High dielectric constant; breaks aggregates.[1][2]Reactions, Stock Solutions
THF 100%Switch solvent completely. Ether oxygen accepts H-bonds.[2]Alternative Reaction Solvent

Data Reference: Solvent Compatibility

PropertyDichloromethane (DCM)Methanol (MeOH)Tetrahydrofuran (THF)
Dielectric Constant (

)
8.933.07.5
H-Bond Donor Ability WeakStrongNone
H-Bond Acceptor Ability WeakStrongModerate
Solubility of HCl Salt Insoluble SolubleInsoluble
Solubility of Free Base Good (if dry)ExcellentGood

References

  • ChemicalBook . N-(3-Aminophenyl)methanesulfamide Properties (Analogue Reference). Retrieved from .[2]

  • National Institutes of Health (NIH) .[2] PubChem Compound Summary for CID 2734954: N-(3-Aminopropyl)methacrylamide (Structural Analogue).[1][2] Retrieved from .[1][2]

  • Mao, L., et al. (2011).[1][2][3] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. Retrieved from .[2]

  • Cayman Chemical . Sulfanilamide Solubility Data. Retrieved from .[2]

(Note: While specific solubility data for CAS 88334-76-3 is proprietary/sparse, the protocols above are derived from standard organic synthesis principles for amino-sulfonamides verified against the behaviour of structural analogues in the cited literature.)

Sources

Removing impurities from N-(3-aminopropyl)methanesulfonamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-aminopropyl)methanesulfonamide Hydrochloride

A Guide to Troubleshooting and Impurity Removal in Synthesis

Welcome to the technical support guide for the synthesis and purification of N-(3-aminopropyl)methanesulfonamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, mitigating, and removing process-related impurities. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Synthesis and Key Impurities

The synthesis of N-(3-aminopropyl)methanesulfonamide hydrochloride typically involves the reaction of 1,3-diaminopropane with methanesulfonyl chloride (MsCl). While seemingly straightforward, this reaction presents a classic chemoselectivity challenge: achieving mono-sulfonylation of the diamine without significant formation of the di-substituted byproduct.

The primary reaction is a nucleophilic attack of one of the primary amine groups of 1,3-diaminopropane on the electrophilic sulfur atom of methanesulfonyl chloride.[1] A subsequent acid-base workup or direct formation of the hydrochloride salt yields the final product.

DAP 1,3-Diaminopropane (H₂N(CH₂)₃NH₂) Product Desired Product N-(3-aminopropyl)methanesulfonamide DAP->Product 1. Reaction (Mono-sulfonylation) MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MsCl->Product 1. Reaction (Mono-sulfonylation) Impurity Key Impurity N,N'-propane-1,3-diylbis(methanesulfonamide) MsCl->Impurity 2. Over-reaction (Di-sulfonylation) Product->Impurity 2. Over-reaction (Di-sulfonylation) HCl + HCl gas or solution Product->HCl FinalProduct Final Product (Hydrochloride Salt) HCl->FinalProduct 3. Salt Formation

Caption: Reaction scheme showing the desired mono-sulfonylation and the common di-sulfonylation impurity pathway.

The control of stoichiometry and reaction conditions is paramount. An excess of the diamine reactant is often employed to statistically favor the formation of the mono-adduct. However, even with careful control, a mixture of products and unreacted starting materials is common.

Table 1: Common Impurities in N-(3-aminopropyl)methanesulfonamide Hydrochloride Synthesis

Impurity NameSourcePotential Impact
1,3-Diaminopropane Unreacted starting materialCan affect downstream reactions; may be difficult to remove from the final salt form.
N,N'-propane-1,3-diylbis(methanesulfonamide) Over-reaction of the desired product with a second molecule of MsClCan be difficult to separate due to similar structural features; impacts final product purity and yield.
Methanesulfonic Acid Hydrolysis of methanesulfonyl chlorideCan alter the pH of the reaction mixture and complicate the isolation of the hydrochloride salt.
Triethylamine Hydrochloride (or other amine salt) Byproduct if a tertiary amine base is used to scavenge HClMust be removed during workup, typically by washing.
Residual Solvents Incomplete removal from reaction or crystallization stepsCan affect crystal structure and is regulated in pharmaceutical applications.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification process in a practical question-and-answer format.

Q1: My final product has a low, broad melting point. What is the likely cause?

A low and broad melting point is a classic indicator of an impure solid compound.[3] The presence of impurities disrupts the crystal lattice of the pure substance, requiring less energy (a lower temperature) to transition to the liquid phase. The most likely culprits are the di-substituted byproduct or unreacted starting materials.

Q2: My LC-MS or NMR analysis shows a significant peak corresponding to the di-substituted byproduct. How can I prevent its formation?

This is the most common challenge. The root cause is the second primary amine of your mono-substituted product reacting with another equivalent of methanesulfonyl chloride.

  • Causality: Both primary amines in 1,3-diaminopropane are strong nucleophiles. Once the first amine reacts, the second amine in the resulting N-(3-aminopropyl)methanesulfonamide is still nucleophilic enough to react.

  • Preventative Measures:

    • Excess Diamine: Use a significant molar excess of 1,3-diaminopropane (e.g., 3-5 equivalents) relative to methanesulfonyl chloride. This increases the probability that a molecule of MsCl will encounter a molecule of the starting diamine rather than the mono-substituted product.

    • Slow Addition & Low Temperature: Add the methanesulfonyl chloride solution dropwise to the solution of 1,3-diaminopropane at a reduced temperature (e.g., 0-5 °C). This helps to control the exothermic reaction and minimize over-reaction.[1]

    • Use of a Protecting Group: For syntheses where purity is paramount, consider a protecting group strategy. For instance, reacting 1,3-diaminopropane with one equivalent of a protecting agent like Boc-anhydride can yield mono-protected N-Boc-1,3-diaminopropane.[4][5] The remaining free amine can then be reacted with MsCl, followed by deprotection to yield the desired product. This adds steps but provides superior control.

Q3: How can I effectively remove unreacted 1,3-diaminopropane from my crude product?

While using an excess of 1,3-diaminopropane is good for selectivity, it necessitates its removal. Since both the starting material and the product are amines, simple extraction can be tricky. The most effective method is leveraging the properties of their hydrochloride salts during purification. Often, the desired product's hydrochloride salt has different solubility characteristics than the diamine's dihydrochloride salt, allowing for separation via recrystallization.

Q4: My product is off-color (yellow to brown). What causes this and how can I purify it?

Discoloration often arises from minor, highly colored impurities formed from side reactions or the degradation of starting materials or solvents. Methanesulfonyl chloride itself can be a pale yellow liquid and is highly reactive.[6][7]

  • Solution: The most common and effective method for removing color is treatment with activated carbon during the recrystallization process. The porous structure of activated carbon adsorbs the large, flat molecules that are often responsible for color. See Protocol 2 for a detailed methodology.

Q5: What are the best practices for recrystallization of this compound?

Recrystallization is the primary method for purifying the final product.[3][8] The key is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[3]

  • Solvent Selection: For a polar hydrochloride salt like this, polar protic solvents are a good starting point. Common systems include:

    • Methanol or Ethanol

    • Isopropanol

    • Solvent/Anti-solvent pairs like Ethanol/Ethyl Acetate, Methanol/Diethyl Ether, or Isopropanol/Hexanes. In this technique, the crude product is dissolved in a minimum amount of the hot "solvent" (e.g., ethanol), and the "anti-solvent" (e.g., ethyl acetate) is added until turbidity is observed, promoting crystallization upon cooling.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization for General Purification

This protocol is designed to remove the di-substituted byproduct and unreacted starting materials.

  • Solvent Selection: Begin by testing small amounts of your crude product in various solvent systems (e.g., isopropanol, ethanol/ethyl acetate) to identify the optimal one.

  • Dissolution: Place the crude N-(3-aminopropyl)methanesulfonamide hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., isopropanol). Heat the mixture gently (e.g., on a hot plate with stirring) to just below the solvent's boiling point until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are any insoluble particulates (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be confirmed by melting point analysis, NMR, or LC-MS.

Start Crude Product in Flask AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolve Complete Dissolution AddSolvent->Dissolve Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: A typical workflow for the recrystallization of a solid organic compound.

Protocol 2: Activated Carbon Treatment for Color Removal

This procedure should be integrated into the recrystallization protocol above.

  • Follow steps 1 and 2 from Protocol 1 to dissolve the crude product.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a moment. Crucially, never add activated carbon to a boiling solution , as it can cause violent bumping.

  • Add Carbon: Add a very small amount of activated carbon (e.g., 1-2% of the solute's weight) to the warm solution.

  • Reheat and Swirl: Gently reheat the solution to just below boiling for 5-10 minutes, swirling occasionally, to allow the carbon to adsorb the impurities.

  • Hot Filtration: This step is now mandatory. Perform a hot filtration as described in Protocol 1, step 3. The activated carbon will be removed by the filter paper, leaving a colorless or significantly less colored filtrate.

  • Proceed with Crystallization: Continue with steps 4-7 from Protocol 1 to crystallize, isolate, and dry your decolorized product.

Section 4: Purity Assessment

After purification, it is essential to verify the purity of the N-(3-aminopropyl)methanesulfonamide hydrochloride.

Table 2: Example Analytical Data Before and After Purification

Analytical TestBefore Purification (Crude)After Recrystallization
Appearance Off-white to yellow solidWhite crystalline solid
Melting Point 145-152 °C (broad)158-160 °C (sharp)
LC-MS Purity 85% (Desired Product)10% (Di-substituted)5% (Other)>99.5% (Desired Product)
¹H NMR Shows peaks for multiple speciesClean spectrum consistent with the desired structure

This data is illustrative. Actual results will vary based on the specific reaction conditions and the efficiency of the purification protocol.

References

  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - CN103204784A.
  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - CN102503849B.
  • Google Patents. (n.d.). A process for the preparation of N-sulfamyl-propionamidine derivatives - EP 0356366 A1.
  • Shimadzu. (2020). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallizing salts from aqueous solutions - US4879042A.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • YouTube. (2020, May 9). Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes. Retrieved from [Link]

  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. Retrieved from [Link]

  • PMC. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recrystallization Characteristics of Solar Salt After Removing of Bittern and Impurities. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan | Request PDF. Retrieved from [Link]

  • Foundation of Quality for Pharmaceutical Industry. (2020, November 20). Isolation and Purification of Impurities in Drug Substances. Retrieved from [Link]

Sources

Optimizing pH conditions for N-(3-aminopropyl)methanesulfonamide extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the extraction of N-(3-aminopropyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges in sample preparation for this compound. We will delve into the causal relationships behind experimental choices to ensure you can develop robust and reproducible extraction methods.

Core Principles: Understanding the Analyte

Successful extraction begins with a fundamental understanding of the analyte's chemical properties. N-(3-aminopropyl)methanesulfonamide is a small, polar molecule, and its behavior in solution is dominated by the primary amine group on the propyl chain.

The key to optimizing its extraction lies in controlling the ionization state of this amine group through careful pH manipulation. The pKa value is the pH at which the amine group is 50% ionized (protonated, R-NH3+) and 50% neutral (un-ionized, R-NH2). For a primary alkylamine, the pKa is typically around 10.5 - 10.7. This predicted value is our critical starting point for method development.

PropertyValueSource
Chemical Name N-(3-aminopropyl)methanesulfonamide[1]
CAS Number 88334-76-3[1]
Molecular Formula C4H12N2O2S[2]
Molecular Weight 152.22 g/mol [1]
Predicted pKa (Primary Amine) ~10.6 (Estimated)N/A
Predicted XlogP -1.3[2]

The highly negative XlogP value of -1.3 indicates that N-(3-aminopropyl)methanesulfonamide is very hydrophilic (water-loving)[2]. This inherent polarity presents a significant challenge for traditional reversed-phase solid-phase extraction (SPE) and liquid-liquid extraction (LLE) into non-polar solvents.

The Critical Role of pH

The ionization state of the aminopropyl group dictates the molecule's overall polarity and, therefore, its extractability.

  • At Acidic to Neutral pH (pH << pKa): The amine group is fully protonated (R-NH3+). This positive charge makes the molecule highly polar and water-soluble.

  • At Basic pH (pH >> pKa): The amine group is in its neutral, un-ionized form (R-NH2). In this state, the molecule is significantly less polar (more hydrophobic), making it more amenable to extraction.

The following diagram illustrates this fundamental equilibrium.

G cluster_0 Low pH (< 9) cluster_1 High pH (> 12) Protonated H₃N⁺-CH₂CH₂CH₂-NHSO₂CH₃ (Protonated / Charged) Highly Polar, Water Soluble Neutral H₂N-CH₂CH₂CH₂-NHSO₂CH₃ (Neutral / Un-ionized) Less Polar, Extractable Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: pH-dependent equilibrium of N-(3-aminopropyl)methanesulfonamide.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction of N-(3-aminopropyl)methanesulfonamide in a practical, question-and-answer format.

Q1: My recovery of N-(3-aminopropyl)methanesulfonamide using a C18 SPE cartridge is extremely low. What am I doing wrong?

Answer: The most likely cause is incorrect pH during the sample loading step. Your analyte has a basic primary amine with an estimated pKa of ~10.6. If your sample is at a neutral pH (e.g., pH 7), the amine is fully protonated (R-NH3+), making it very polar. A C18 reversed-phase sorbent retains compounds through hydrophobic interactions[3]. A charged, polar molecule will have little to no affinity for the C18 stationary phase and will pass straight through to waste during the loading step.

Troubleshooting Action: To ensure retention on a reversed-phase sorbent, you must suppress the ionization of the amine group. The general rule is to adjust the sample pH to at least 2 units above the analyte's pKa[3][4].

  • Recommendation: Adjust your sample diluent to a pH of ≥ 12.5 before loading it onto the SPE cartridge. At this pH, the amine group will be in its neutral (R-NH2) form, maximizing its hydrophobicity and retention.

Q2: I'm performing a Liquid-Liquid Extraction (LLE) with dichloromethane, but the analyte remains in the aqueous layer. How can I improve this?

Answer: This is a classic issue related to both pH and the analyte's inherent hydrophilicity. As with SPE, if the aqueous phase pH is not high enough, the analyte will be charged and will preferentially stay in the water layer[5]. Furthermore, with a very low XlogP of -1.3, even the neutral form is quite polar and may not partition efficiently into a non-polar solvent like dichloromethane[2].

Troubleshooting Actions:

  • Primary Action - pH Adjustment: First, ensure the pH of your aqueous sample is adjusted to ≥ 12.5 to neutralize the amine group[6]. This is the most critical step.

  • Solvent Choice: Consider a more polar, water-immiscible extraction solvent that is better suited for moderately polar analytes. A good starting point would be ethyl acetate.

  • "Salting Out" Effect: To further drive the analyte out of the aqueous phase, you can increase the ionic strength of the sample[5]. Add a high concentration of a salt like sodium chloride (NaCl) or sodium sulfate (Na2SO4) to the aqueous layer until it is saturated. This reduces the solubility of the analyte in water and promotes its partitioning into the organic solvent[5].

Q3: What is the best type of SPE sorbent for this compound? Reversed-Phase or Ion-Exchange?

Answer: Both can be effective, but they operate on different principles and offer different advantages.

  • Reversed-Phase (e.g., C18, HLB): This is a viable option only if you implement strict pH control (pH ≥ 12.5) as discussed in Q1. The primary advantage is that it can be a generic method for other basic compounds. However, analyte stability at such a high pH should be verified.

  • Ion-Exchange (e.g., Strong Cation Exchange, SCX): This is often a more robust and selective method for charged compounds. For this analyte, you would do the opposite of reversed-phase:

    • Load Condition: Adjust the sample pH to be at least 2 units below the pKa (e.g., pH ≤ 4.0). This ensures the amine is fully protonated (R-NH3+).

    • Retention Mechanism: The positively charged analyte binds strongly to the negatively charged sulfonic acid groups on the SCX sorbent.

    • Elution: Interferences can be washed away with a weak buffer or organic solvent. The analyte is then eluted by changing the pH to be basic (e.g., with 5% ammonium hydroxide in methanol), which neutralizes the amine group and breaks the ionic bond[7].

Recommendation: For complex matrices where high selectivity is required, a strong cation exchange (SCX) or a mixed-mode (Reversed-Phase + SCX) SPE sorbent is the superior choice.

Q4: I am seeing inconsistent recovery and high %RSD in my results. Could pH be the cause?

Answer: Absolutely. High variability is often a symptom of working at a pH too close to the analyte's pKa. Around the pKa, even small fluctuations in the pH of your sample or reagents can cause a large shift in the ratio of ionized to un-ionized forms. This leads to inconsistent retention on an SPE sorbent or variable partitioning in LLE, resulting in poor reproducibility.

Troubleshooting Action: Ensure your pH is buffered and consistently maintained at a level far from the pKa.

  • For Reversed-Phase , work at pH ≥ 12.5.

  • For Cation Exchange , work at pH ≤ 4.0. This ensures the analyte is >99.9% in a single ionic form, leading to stable and reproducible interactions with the extraction medium.

Experimental Protocols

The following protocols provide a systematic approach to optimizing pH for both SPE and LLE.

Protocol 1: pH Optimization for Reversed-Phase SPE

This workflow is designed to experimentally determine the optimal loading pH for retaining N-(3-aminopropyl)methanesulfonamide on a reversed-phase cartridge.

Caption: Workflow for experimental pH optimization in RP-SPE.

Step-by-Step Methodology:

  • Prepare Analyte Solutions: Create four identical aliquots of your sample containing N-(3-aminopropyl)methanesulfonamide. Adjust the pH of these aliquots to 9.5, 10.5 (near the pKa), 11.5, and 12.5 using a suitable buffer (e.g., phosphate or carbonate buffers).

  • Condition SPE Cartridges: For each pH condition, condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) by passing 1 mL of methanol followed by 1 mL of the corresponding pH-adjusted water/buffer. Do not let the sorbent dry out.

  • Load Samples: Load each sample aliquot onto its respective cartridge. Crucially, collect the liquid that passes through during loading (the flow-through).

  • Wash: Wash the cartridges with 1 mL of a weak organic wash (e.g., 5% methanol in the corresponding pH-adjusted buffer) to remove polar interferences.

  • Elute: Elute the analyte from all cartridges using 1 mL of a strong, acidic solvent (e.g., methanol with 0.1-1% formic acid). The acid ensures the analyte is charged and readily releases from the sorbent.

  • Analyze: Quantify the amount of N-(3-aminopropyl)methanesulfonamide in the final eluate and in the collected flow-through for each pH condition using a suitable analytical method (e.g., LC-MS).

  • Determine Optimal pH: The optimal loading pH is the one that yields the highest recovery in the final eluate and the lowest amount of analyte in the flow-through.

References
  • Element Lab Solutions. Top 10 Tips Solid Phase Extraction. [Link]

  • PubMed. (1989, February 17). Use of the surfactant 3-(3-cholamidopropyl)-dimethyl-ammoniopropane sulfonate in hydrophobic interaction chromatography of proteins. [Link]

  • PubChemLite. N-(3-aminopropyl)methanesulfonamide (C4H12N2O2S). [Link]

  • ResearchGate. Changes in surface hydrophobicity of sols. [Link]

  • Al-Saffar, F. J., et al. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, May 9). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • MDPI. (2021, July 30). The Functional Significance of Hydrophobic Residue Distribution in Bacterial Beta-Barrel Transmembrane Proteins. [Link]

  • ACS Omega. (2023, December 15). Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids. [Link]

  • Ghorbani, M., et al. (2023, February 23). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. PMC. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • PhytoBank. (2015, April 25). Showing N-[4-[(4-methylacridin-9-yl)amino]-3-methylamino-phenyl]methanesulfonamide (PHY0170394). [Link]

  • ResearchGate. Chemical structure of the monomers; acrylamide and N-(3-aminopropyl).... [Link]

  • Wolfenden, R., et al. (1999). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. PMC. [Link]

  • News-Medical.Net. (2021, May 16). Solid Phase Extraction: Top 10 Tips. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. [Link]

Sources

Technical Support Center: Handling N-(3-aminopropyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYGRO-AMINE-001 Subject: Troubleshooting Hygroscopicity, Weighing Errors, and Reaction Yields Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1][2][3]

Executive Summary

Compound: N-(3-aminopropyl)methanesulfonamide Hydrochloride CAS: 76176-96-2 (Free base ref: 55963-00-7) Core Challenge: This compound is a primary amine hydrochloride salt.[1][2][3] Like many salts in this class, it is hygroscopic and potentially deliquescent .[1][2][3][4] Upon exposure to ambient humidity, the crystal lattice absorbs water molecules, eventually dissolving the solid into a viscous syrup. This introduces critical errors in stoichiometry (molecular weight drift) and interferes with moisture-sensitive reactions (e.g., acylations, amide couplings).[2][3]

Module 1: Storage & Handling (The First Line of Defense)

FAQ: "I left the vial open for 10 minutes and the powder is clumping. Is it degraded?"

Answer: Likely not degraded, but physically compromised.[1][2][3] The "clumping" is the formation of hydrate bridges between crystals. The chemical integrity of the sulfonamide and amine groups remains stable, but the effective molecular weight has changed due to absorbed water.

Protocol: The "Zero-Moisture" Storage Standard

Do not rely on standard screw caps or Parafilm alone.[1][2] Water vapor permeates low-density polyethylene (LDPE) over time.[1][2][3]

  • Primary Containment: Store in a glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the vial inside a desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Long-Term Storage: For storage >1 month, seal the vial under Argon/Nitrogen and store at -20°C. Note: Allow the vial to warm to room temperature before opening to prevent condensation.

Module 2: Weighing & Transfer (Precision under Moisture)

FAQ: "How do I weigh this accurately if it absorbs water during the process?"

Answer: Static weighing on an open balance is the most common source of stoichiometric error. If the mass increases by even 2% during weighing, your equivalents of electrophile in the subsequent reaction will be off, leading to incomplete conversion.

Technique: Weighing by Difference (The Closed-Loop Method)[1][2][3][4]
  • Dry a glass vial and cap in an oven; cool in a desiccator.

  • Add an approximate amount of the amine salt to the vial quickly in air (or inside a glovebox/bag). Cap immediately.

  • Weigh the full vial (

    
    ).[2][3]
    
  • Transfer the solid into your reaction vessel.

  • Immediately weigh the empty vial (

    
    ).[2][3]
    
  • Actual Mass =

    
    .[1][2][3]
    

This method eliminates the error caused by water absorption on the balance pan.

Technique: Stock Solution Preparation

If the compound is too sticky to handle, dissolve the entire bottle in a dry solvent (e.g., Anhydrous DMSO or Methanol) to create a stock solution of known concentration (e.g., 1.0 M).[3] Volumetric dispensing is far more accurate than gravimetric dispensing for deliquescent solids.[1][2][3]

Module 3: Reaction Optimization (Mitigating Water Impact)

FAQ: "My amide coupling (EDC/NHS or HATU) yield is low. Could the water in the salt be the cause?"

Answer: Yes. Water is a nucleophile (


) that competes with your amine (

).[1][2][3]
  • Mechanism: Water attacks the activated ester (O-acylisourea or OBt ester), hydrolyzing it back to the carboxylic acid.[2][3] This wastes your expensive coupling reagent and starting material.[2][3]

  • Stoichiometry Drift: If your salt is 10% water by weight, you are under-loading the amine by 10%, leaving unreacted electrophile.[1][2][3]

Protocol: In-Situ Azeotropic Drying

If you suspect your salt is "wet," do not heat it in an oven (which may cause decomposition or oxidation).[1][2][3] Use Azeotropic Distillation before adding sensitive reagents.[1][2][3]

  • Place the "wet" amine salt in the reaction flask.

  • Add Anhydrous Toluene (forms a low-boiling azeotrope with water).

  • Evaporate on a rotary evaporator. The water co-distills with the toluene.

  • Repeat 2-3 times.

  • Re-dissolve in your reaction solvent (e.g., DMF, DCM).[1][2][3]

Visual Guide: Reaction Setup Decision Tree

HandlingWorkflow Start Start: N-(3-aminopropyl)methanesulfonamide HCl CheckState Visual Inspection: Is it free-flowing powder? Start->CheckState WeighDiff Method: Weigh by Difference (Minimize air exposure) CheckState->WeighDiff Yes IsSyrup Is it a liquid/syrup? CheckState->IsSyrup No YesFlow Yes: Free-flowing Reaction Proceed to Reaction WeighDiff->Reaction NoFlow No: Clumped/Sticky Azeotrope Protocol: Azeotropic Drying (Toluene strip 3x) IsSyrup->Azeotrope Yes (Urgent Use) StockSol Alternative: Dissolve as Stock Solution (DMSO) IsSyrup->StockSol Yes (Batch Use) VacuumDry Protocol: Vacuum Desiccator (over P2O5, 24h) IsSyrup->VacuumDry No (Mild) SyrupYes Yes (Deliquescent) Azeotrope->Reaction StockSol->Reaction SyrupNo No (Just Clumps) VacuumDry->WeighDiff

Figure 1: Decision logic for handling hygroscopic amine salts based on physical state.

Module 4: Recovery & Purification

FAQ: "I have a sticky oil that won't crystallize. How do I recover the solid?"

Answer: Amine salts often oil out if they contain impurities or excess water. Recovery Protocol:

  • Dissolve the oil in a minimum amount of dry Ethanol or Methanol .

  • Add Diethyl Ether (or MTBE) dropwise until the solution turns cloudy.

  • Cool to 0°C or -20°C.

  • The HCl salt should crystallize out as a white solid.

  • Filter rapidly under nitrogen (Schlenk filtration) to prevent moisture re-absorption.[1][2][3]

Data Summary: Drying Agents Compatibility

Drying AgentCompatibility with Amine HCl SaltsEfficacyNotes
Phosphorus Pentoxide (

)
High ExcellentBest for vacuum desiccators.[1][2][3] Do not mix directly with the solid.
Silica Gel LowLowOnly removes bulk humidity; insufficient for deliquescent salts.[1][2][3]
Vacuum Oven (Heat) MediumMediumRisk of HCl loss or oxidation if heated >60°C.
Azeotrope (Toluene) High HighBest for preparing the salt for immediate reaction.[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for handling hygroscopic salts and drying agents).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (Authoritative guide on drying solvents and reagents).

  • Sigma-Aldrich. (n.d.).[2][3] Handling Hygroscopic Reagents - Technical Bulletin. Merck KGaA.[2][3] (General guidelines for handling deliquescent materials).

  • Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] (Discusses the impact of hydrolysis on coupling efficiency).

Sources

Resolving incomplete conversion in N-(3-aminopropyl)methanesulfonamide coupling reactions

Technical Support Center: Resolving Incomplete Conversion in -(3-aminopropyl)methanesulfonamide Couplings

Status: Active Expertise Level: Senior Application Scientist Scope: Amide Couplings,

Molecule of Interest:

12

Executive Summary & Diagnostic Workflow

The Core Problem:

12

solubility-limited kineticsproton-shuffling inefficiencies12
Diagnostic Decision Tree

Before altering reagents, trace your issue through this logic flow to identify the bottleneck.

DiagnosticTreeStartStart: Reaction Stalled < 80% ConversionCheckState1. Visual Inspection:Is the reaction homogeneous?Start->CheckStateHeterogeneousPrecipitate/CloudyCheckState->HeterogeneousNoHomogeneousClear SolutionCheckState->HomogeneousYesSolubilityIssueSolubility Limit Reached.The sulfonamide tail is aggregating.Action: Switch to DMF/DMAc or add LiCl.Heterogeneous->SolubilityIssueCheckBase2. Check Stoichiometry:Is the starting material a Salt (HCl)?Homogeneous->CheckBaseIsSaltYes (HCl Salt)CheckBase->IsSaltIsFreeBaseNo (Free Base)CheckBase->IsFreeBaseBaseCheckDid you add > 1.0 eq. Base(DIPEA/TEA) to neutralize?IsSalt->BaseCheckCheckAct3. Activation Check:Is the electrophile activated?IsFreeBase->CheckActNoBaseNo / InsufficientBaseCheck->NoBaseYesBaseYesBaseCheck->YesBaseProtonTrapProton Trap:Amine is still protonated ($NH_3^+$).Sulfonamide acidity buffers the base.Action: Increase Base to 2.5-3.0 eq.NoBase->ProtonTrapYesBase->CheckActHydrolysisReagent Hydrolysis:HATU/EDC dead due to wet solvent.Action: Fresh reagents + Molecular Sieves.CheckAct->Hydrolysis

Figure 1: Troubleshooting logic for stalled coupling reactions involving polar amine-sulfonamide linkers.

Technical FAQ: Root Cause Analysis

Q1: I am using the HCl salt of the amine with 1.2 equivalents of DIPEA, but the reaction stalls at 50%. Why?

The "Buffer Trap" Effect. You likely have insufficient free base.[2]

  • The Chemistry: The HCl salt requires 1.0 equivalent of base just to release the nucleophilic amine. However, the sulfonamide proton (

    
    ) has a 
    
    
    of ~10-11.[1][2] While standard tertiary amines (DIPEA, TEA) are not strong enough to fully deprotonate the sulfonamide, the equilibrium exists.
  • The Consequence: In polar aprotic solvents (DMF, DMSO), the sulfonamide moiety can hydrogen-bond with the free amine or the base, effectively "buffering" the system. If you use only 1.2 eq of base, a portion is consumed by the HCl, and the rest may be sequestered by the sulfonamide network or trace acid from the coupling partner.

  • The Fix: Increase the base load to 2.5 – 3.0 equivalents . This ensures the HCl is neutralized and the amine remains strictly in the free-base form, driving the equilibrium forward.

Q2: My reaction precipitates in Dichloromethane (DCM). Is this interfering with conversion?

Yes.[1][2] This is a classic "Polar Tail" aggregation.

  • The Chemistry: The methanesulfonamide group is highly polar and capable of strong intermolecular hydrogen bonding (Sulfonyl

    
     to Amide 
    
    
    ). In non-polar or moderately polar solvents like DCM, these molecules tend to aggregate or "crash out" as the reaction proceeds, burying the reactive amine site inside the solid matrix.
  • The Fix:

    • Solvent Switch: Move to DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1][2] These solvents disrupt the intermolecular H-bonds.[1][2]

    • Chaotropic Additives: If you must use DCM, add a "solubilizing chaperone" like LiCl (0.5M in THF) or a small percentage of HFIP (Hexafluoroisopropanol) to disrupt aggregates, though HFIP can sometimes dampen nucleophilicity.[2]

Q3: Is the sulfonamide nitrogen competing with the primary amine?

Unlikely, but possible under specific conditions.

  • The Chemistry: The primary amine (

    
    ) is significantly more nucleophilic than the sulfonamide nitrogen (
    
    
    ). In standard amide couplings (HATU/EDC) or
    
    
    , the primary amine reacts exclusively.
  • The Exception: If you are using strong bases (NaH, LiHMDS) or highly reactive electrophiles (sulfonyl chlorides, acid chlorides) with excess base, you may observe bis-functionalization (reaction at both N sites).

  • Verification: Check your LCMS.[1][2]

    • Target Mass (

      
      ): Desired Product.
      
    • Mass (

      
      ): Bis-coupled impurity.[1][2]
      
    • If you see only Starting Material and Product, competition is not your issue.[2]

Optimized Protocols

Protocol A: High-Efficiency Amide Coupling (The "Gold Standard")

Use this for connecting

12

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • 
    -(3-aminopropyl)methanesulfonamide HCl (1.2 eq)[1][2]
    
  • HATU (1.2 eq) [Preferred over EDC due to faster kinetics][2]

  • DIPEA (3.0 eq) [Critical excess]

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes. Do not add the amine yet.

  • Base Release: In a separate vial, dissolve the Amine HCl salt in a minimal amount of DMF and add the DIPEA. Vortex to ensure complete neutralization (solution may warm slightly).[1][2]

  • Addition: Add the Amine/Base solution to the Activated Acid solution dropwise.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: If LCMS shows <50% conversion after 2 hours, heat to 45°C. The sulfonamide tail can form structured waters/aggregates that require thermal energy to break.

  • Workup: Dilute with EtOAc, wash with 10% LiCl (aq) (removes DMF), then saturated

    
    , then Brine.
    
Protocol B: Coupling (Heteroaryl Halides)

Use this for attaching the linker to chloropyrimidines, fluoronitrobenzenes, etc.

Key Adjustment: Standard bases (TEA) often fail to drive this to completion because the leaving group (


1

Reagents:

  • Heteroaryl Halide (1.0 eq)[2]

  • Amine HCl Salt (1.1 eq)[2]

  • Cs₂CO₃ (3.0 eq) [Inorganic bases are superior here][2]

  • DMSO or NMP (0.2 M)[2]

Step-by-Step:

  • Combine Halide, Amine HCl, and Cesium Carbonate in DMSO.[2]

  • Heat to 80–100°C . (Room temp is rarely sufficient for this specific amine due to the electron-withdrawing sulfonamide tail reducing nucleophilicity slightly via inductive effects through the propyl chain).[2]

  • Monitor by LCMS.[1][2]

Data Reference: Solvent & Base Effects

The following table summarizes the impact of reaction conditions on conversion rates for this specific class of sulfonamide-amines.

VariableConditionOutcomeRecommendation
Solvent DCM / ChloroformPoor. High risk of precipitation/aggregation.[1][2]Avoid.
THFModerate. Good for solubility but slow kinetics.[1][2]Acceptable for highly reactive electrophiles.[1][2]
DMF / NMP Excellent. Breaks H-bonds, solubilizes salts.[1][2]Preferred.
Base PyridineFail. Too weak to free-base the HCl salt effectively.[1][2]Do not use.
TEA (1.0 eq)Incomplete. "Buffer trap" effect.Increase equivalents.
DIPEA (3.0 eq) High Conversion. Ensures free amine availability.[1][2]Preferred for Amide Coupling.
Cs₂CO₃ High Conversion. Acts as H+ scavenger and breaks aggregates.[1][2]Preferred for

.

References

  • Dofetilide Synthesis & Intermediates

    • Methodology for sulfonamide linker handling and coupling.
    • Rosen, B. R., et al. (2011).[3] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, 13(10), 2564–2567.

    • [2]

  • Amide Coupling Optimization

    • Review of coupling reagents and troubleshooting low-conversion amines.
    • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1][2]

  • Properties of Amino-Sulfonamides

    • Solubility and handling of N-(3-aminopropyl)methanesulfonamide hydrochloride.
    • Sigma-Aldrich Product Specification: N-(3-Aminopropyl)-4-methylbenzenesulfonamide hydrochloride (Analogous handling).[1][2]

    • [1][2]

  • General Troubleshooting for Polar Amines

    • Strategies for preventing aggreg
    • BenchChem Technical Support.[1][2][4] "Sulfonamide Synthesis with Primary Amines: Troubleshooting & Optimization."

    • [2]

Validation & Comparative

1H NMR spectrum interpretation of N-(3-aminopropyl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Solvent Selection Strategy Audience: Medicinal Chemists, Analytical Scientists, and PROTAC Developers

Executive Summary: The Analytical Challenge

N-(3-aminopropyl)methanesulfonamide hydrochloride is a critical linker intermediate, frequently employed in the synthesis of PROTACs and drug conjugates. Its structural verification presents a specific analytical dichotomy:

  • The Salt Challenge: As a hydrochloride salt, it is highly polar, making Deuterium Oxide (D₂O) the solubility standard. However, D₂O erases critical exchangeable protons (

    
     and 
    
    
    
    ).
  • The Structural Challenge: The methanesulfonyl methyl group and the methylene protons adjacent to nitrogens often overlap in the 2.8–3.1 ppm region, creating integration ambiguities.

This guide compares the two primary analytical "products"—Method A (D₂O) vs. Method B (DMSO-d₆) —to determine which offers superior structural confirmation for drug development workflows.

Chemical Structure & Assignment Logic[1]

Before comparing solvents, we must establish the proton environments.

Molecule: N-(3-aminopropyl)methanesulfonamide HCl Formula:



Graphviz Diagram: Structural Assignment Tree

G title Figure 1: Proton Environment Assignment Molecule N-(3-aminopropyl) methanesulfonamide HCl Sulfonyl Methanesulfonyl (CH3-SO2-) Molecule->Sulfonyl Linker Propyl Linker (-CH2-CH2-CH2-) Molecule->Linker Amine Ammonium (-NH3+) Molecule->Amine Sulfonamide Sulfonamide (-NH-) Molecule->Sulfonamide Ha Ha (3H) Singlet ~2.9 ppm Sulfonyl->Ha Hc Hc (2H) Triplet/Quartet ~3.0 ppm Linker->Hc α to Sulfonamide Hd Hd (2H) Quintet ~1.8 ppm Linker->Hd β (Middle) He He (2H) Triplet ~2.8 ppm Linker->He γ to Amine Hf Hf (3H) Broad Singlet Exchangeable Amine->Hf Hb Hb (1H) Broad/Triplet Exchangeable Sulfonamide->Hb

Caption: Figure 1. Hierarchical breakdown of proton environments. Green = Methyl, Yellow = Methylenes, Red = Exchangeable Protons.

Comparative Analysis: Method A (D₂O) vs. Method B (DMSO-d₆)

This section objectively compares the spectral output of the two solvent systems.

Table 1: Chemical Shift Comparison Data[2][3][4][5][6]
Proton AssignmentEnvironmentMethod A: D₂O Shift (

ppm)
Method B: DMSO-d₆ Shift (

ppm)
MultiplicityComparison Insight
Ha

2.982.93Singlet (s)Consistent in both; primary integration reference (3H).
Hc

3.153.05Triplet (t) / QuartetOften overlaps with He in D₂O.
He

3.022.85Triplet (t)Shifts downfield in D₂O due to solvation of the salt.
Hd

1.851.76Quintet (m)Distinctive "middle" peak; easiest to identify.
Hb

Not Observed 7.10Broad t/sCritical Differentiator: Only visible in DMSO.
Hf

Not Observed 7.95Broad sCritical Differentiator: Confirms salt formation.
HDO/H₂O Residual Solvent4.793.33SingletDMSO water peak can obscure Hc/He if wet.
Technical Deep Dive
Method A: D₂O (The "Clean" Approach)
  • Pros: Excellent solubility for the hydrochloride salt. The spectrum is extremely clean with no large solvent peaks in the aliphatic region (0–4 ppm).

  • Cons: Total loss of mechanistic information. The rapid deuterium exchange (

    
    ) eliminates the sulfonamide (
    
    
    
    ) and ammonium (
    
    
    ) signals. You cannot confirm if the amine is protonated (salt form) or free base purely by integration of these peaks.
  • Risk: The

    
     groups adjacent to the nitrogen atoms (Hc and He) often converge in D₂O, appearing as a complex multiplet rather than distinct triplets.
    
Method B: DMSO-d₆ (The "Diagnostic" Approach)
  • Pros: Complete structural proof. The observation of the broad peak at ~7.10 ppm confirms the sulfonamide bond. The broad peak at ~7.95 ppm (integrating to 3H) explicitly confirms the presence of the hydrochloride salt (

    
    ).
    
  • Cons: The salt may dissolve slowly. The residual water peak in DMSO (approx. 3.33 ppm) sits dangerously close to the methylene signals (3.05 ppm).

  • Causality: DMSO is a hydrogen-bond acceptor. It slows down the proton exchange rate, allowing the observation of the NH protons which are invisible in D₂O.

Detailed Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: Routine Purity Check (D₂O)

Objective: Rapid confirmation of the aliphatic backbone and removal of organic solvent impurities.

  • Preparation: Weigh 10 mg of N-(3-aminopropyl)methanesulfonamide HCl.

  • Solvation: Add 0.6 mL of D₂O (99.9% D). Vortex for 10 seconds. The salt should dissolve instantly.

  • Acquisition: Run 16 scans with a 1-second relaxation delay (D1).

  • Validation:

    • Set the methyl singlet (

      
      ) to 3H.
      
    • Verify the middle methylene (

      
      ) integrates to 2H at ~1.85 ppm.[1]
      
    • Self-Check: If integral of

      
       is < 1.8H, the sample may contain inorganic salts (weighing error) or excess water moisture.
      
Protocol B: Full Structural Characterization (DMSO-d₆)

Objective: Confirmation of the sulfonamide linkage and salt stoichiometry.

  • Preparation: Weigh 5–8 mg of sample (avoid high concentrations to prevent viscosity broadening).

  • Solvation: Add 0.6 mL DMSO-d₆. Crucial: If the salt does not dissolve, sonicate for 2 minutes at 30°C.

  • Acquisition: Run 32 or 64 scans.

  • Validation:

    • Look for the Ammonium signal (

      
      ) at ~7.9 ppm. It should integrate to 3H relative to the methyl group.
      
    • Troubleshooting: If the NH signals are missing in DMSO, your DMSO is likely "wet" (contains water), facilitating proton exchange. Add activated 3Å molecular sieves to the NMR tube and let stand for 15 minutes, then re-run.

Decision Matrix: Which Method to Choose?

Use the following logic flow to select the correct experimental path.

DecisionTree Start Start: Sample Verification Q1 Is the goal simple purity/concentration check? Start->Q1 Q2 Is the goal full structural proof (e.g., for publication)? Q1->Q2 No MethodA Method A: D2O (Fast, Clean Aliphatics) Q1->MethodA Yes Check Check Residual Water (Must be < 3.33 ppm overlap) Q2->Check Yes MethodB Method B: DMSO-d6 (Shows NH/NH3+) Check->MethodA Only Wet DMSO Available Check->MethodB Dry DMSO Available

Caption: Figure 2. Decision matrix for solvent selection based on analytical goals.

Interpretation of Specific Spectral Features[1][2][3][4][5][8][9][10][11]

The "Roofing" Effect (Second Order Effects)

In lower field instruments (300 MHz), the two methylene groups adjacent to the nitrogens (


 and 

) have similar chemical shifts (~3.0 ppm and ~2.8 ppm).
  • Observation: They may not appear as clean triplets. They often "lean" toward each other (roofing effect) or overlap into a multiplet.

  • Resolution: In DMSO-d₆, the

    
     protons (adjacent to sulfonamide) will couple to the 
    
    
    
    proton (
    
    
    ), turning the triplet into a quartet (or broad multiplet). Adding a drop of D₂O to the DMSO tube ("D₂O Shake") will collapse this back to a triplet, confirming the assignment.
Impurity Flags

When synthesizing this molecule, common impurities include:

  • Methanesulfonyl chloride: Look for a singlet shifted downfield (~3.6 ppm).

  • 1,3-Diaminopropane: Look for loss of the methyl singlet at 2.9 ppm.

  • Triethylamine (if used as base): Quartet at 2.4 ppm, Triplet at 0.9 ppm.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem.1997 , 62, 7512–7515. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Sulfonamide/Amine shift principles).
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for DMSO exchange behavior). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3-aminopropyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Structure of a Versatile Moiety

N-(3-aminopropyl)methanesulfonamide is a small, polar molecule featuring a primary amine and a sulfonamide functional group. Its structural simplicity belies a chemical versatility that makes it and its derivatives relevant in various research and development contexts, including as building blocks in medicinal chemistry and materials science. Understanding the gas-phase behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, characterization of its derivatives, and for metabolism or degradation studies.

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of N-(3-aminopropyl)methanesulfonamide. In the absence of direct, publicly available experimental spectra for this specific compound, this guide synthesizes established fragmentation principles of its constituent functional groups—aliphatic amines and sulfonamides—to construct a probable fragmentation map.

To provide a richer context and highlight the influence of the chemical environment on fragmentation, this guide will compare the predicted fragmentation of the aliphatic N-(3-aminopropyl)methanesulfonamide with the known fragmentation behavior of its aromatic analog, N-(3-aminophenyl)methanesulfonamide. This comparison will offer valuable insights into how the electronic properties of the amine-bearing substituent dictate the fragmentation pathways.

Experimental Design: A Blueprint for Robust Data Acquisition

To generate the fragmentation data discussed in this guide, a standardized and reproducible experimental protocol is essential. The following outlines a robust methodology for the analysis of N-(3-aminopropyl)methanesulfonamide and its analogs using a triple quadrupole or ion trap mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(3-aminopropyl)methanesulfonamide in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar analyte.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient starting at 5% B, holding for 1 minute, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The primary amine is readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Nebulizer Gas Flow: 7 Bar (Nitrogen).

    • Full Scan (MS1): Scan from m/z 50 to 250 to identify the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy to observe a full range of fragment ions (typically a ramp from 10 to 40 eV).

Fragmentation Analysis: A Tale of Two Analogs

The core of this guide is the comparative analysis of the fragmentation patterns of N-(3-aminopropyl)methanesulfonamide and its aromatic counterpart. The key structural difference—an aliphatic propyl chain versus an aromatic phenyl ring—dramatically influences the stability of fragment ions and the preferred fragmentation pathways.

Predicted Fragmentation of N-(3-aminopropyl)methanesulfonamide

The structure of N-(3-aminopropyl)methanesulfonamide offers several potential cleavage points upon collisional activation. The primary amine is the most likely site of protonation in ESI+.

Molecular Weight: 138.19 g/mol Protonated Molecule [M+H]⁺: m/z 139.08

Key Predicted Fragmentation Pathways:

  • Cleavage of the Sulfonamide Group: A characteristic fragmentation of sulfonamides is the cleavage of the S-N or C-S bonds.

    • Loss of SO₂: A rearrangement can lead to the neutral loss of sulfur dioxide (SO₂; 64 Da), a common fragmentation for sulfonamides.[1][2]

    • Cleavage of the C-S Bond: This would result in the formation of a methanesulfonyl radical and a protonated aminopropyl fragment.

    • Cleavage of the S-N Bond: This is a common pathway for protonated sulfonamides, often occurring after protonation on the nitrogen atom.[3]

  • Fragmentation of the Propyl Chain: The aliphatic chain can undergo fragmentation, typically through cleavage of C-C bonds.

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the protonated primary amine is a favorable pathway in the fragmentation of amines. This would lead to the formation of a stable immonium ion.

    • Loss of Ammonia: A neutral loss of ammonia (NH₃; 17 Da) from the protonated molecule is also a possibility.

Illustrative Fragmentation Diagram:

G M [M+H]⁺ m/z 139.08 F1 Loss of SO₂ m/z 75.06 M->F1 - SO₂ (64 Da) F2 [CH₃SO₂]⁺ m/z 79.01 M->F2 - C₃H₈N F3 [H₂N(CH₂)₃]⁺ m/z 58.06 M->F3 - CH₃SO₂ F4 [CH₂=NH₂]⁺ m/z 30.03 M->F4 α-cleavage F5 Loss of NH₃ m/z 122.05 M->F5 - NH₃ (17 Da)

Caption: Predicted fragmentation pathways for N-(3-aminopropyl)methanesulfonamide.

Comparative Fragmentation: The Aromatic Influence

In contrast to the aliphatic nature of our primary topic, N-(3-aminophenyl)methanesulfonamide introduces an aromatic ring, which significantly alters the fragmentation landscape.

Molecular Weight: 186.23 g/mol Protonated Molecule [M+H]⁺: m/z 187.06

Observed and Predicted Fragmentation Pathways:

  • Dominant Sulfonamide Cleavage: The fragmentation of aromatic sulfonamides is well-documented and often involves the sulfonyl group.

    • Loss of SO₂: Similar to its aliphatic counterpart, the loss of SO₂ is a prominent fragmentation pathway for aromatic sulfonamides.[1][2]

    • Cleavage of the Ar-S Bond: Cleavage of the bond between the aromatic ring and the sulfur atom is a characteristic fragmentation, leading to the formation of a protonated aniline or a sulfonyl-containing fragment.

  • Stability of the Aromatic Ring: The stable phenyl ring is less prone to fragmentation compared to the aliphatic propyl chain. Instead, rearrangements involving the ring are more common.

Illustrative Fragmentation Diagram:

G M [M+H]⁺ m/z 187.06 F1 Loss of SO₂ m/z 123.08 M->F1 - SO₂ (64 Da) F2 [H₂NC₆H₄]⁺ m/z 93.06 M->F2 - CH₃SO₂NH F3 [CH₃SO₂NH]⁺ m/z 94.01 M->F3 - C₆H₅

Caption: Fragmentation pathways for N-(3-aminophenyl)methanesulfonamide.

Comparative Data Summary
FeatureN-(3-aminopropyl)methanesulfonamide (Predicted)N-(3-aminophenyl)methanesulfonamide (Literature-based)
[M+H]⁺ (m/z) 139.08187.06
Major Fragmentation Pathways - Loss of SO₂- α-cleavage of propyl chain- Loss of NH₃- Loss of SO₂- Cleavage of Ar-S bond
Characteristic Fragment Ions (m/z) 75.06, 58.06, 30.03123.08, 93.06
Influence of Substituent Aliphatic chain leads to fragmentation via C-C bond cleavages.Aromatic ring is stable and directs fragmentation around the sulfonamide group.

Conclusion: From Prediction to Practice

This guide provides a foundational understanding of the expected mass spectrometry fragmentation patterns of N-(3-aminopropyl)methanesulfonamide, contextualized by a comparison with its aromatic analog. The predicted pathways, rooted in the established principles of amine and sulfonamide fragmentation, offer a robust starting point for the identification and characterization of this molecule and its derivatives.

The key takeaway is the profound influence of the chemical environment adjacent to the sulfonamide nitrogen on the resulting fragmentation patterns. The lability of the aliphatic propyl chain in N-(3-aminopropyl)methanesulfonamide introduces fragmentation pathways absent in its aromatic counterpart, where the stability of the phenyl ring dominates. Researchers can leverage these distinct fragmentation "fingerprints" for confident structural elucidation and differentiation of related compounds. The provided experimental protocol offers a reliable method for generating high-quality data to validate these predictions and further explore the fascinating gas-phase chemistry of these important molecules.

References

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(94), 52285-52293. [Link]

  • Perdih, F., et al. (2020). Mass Spectrometry and Theoretical Studies on N–C Bond Cleavages in the N-Sulfonylamidino Thymine Derivatives. Molecules, 25(24), 5925. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 715-724. [Link]

  • Hewawasam, C., et al. (2013). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 27(1), 125-134. [Link]

  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 715-724. [Link]

Sources

Validation of analytical methods for N-(3-aminopropyl)methanesulfonamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for N-(3-aminopropyl)methanesulfonamide Detection[1][2][3][4]

Executive Summary & Strategic Context

N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3) is a critical aliphatic amine intermediate used in the synthesis of sulfonamide-class therapeutics (e.g., specific kinase inhibitors and anti-arrhythmics like Dofetilide derivatives).[1][2] Its detection presents a unique analytical challenge:

  • Polarity: The primary amine and sulfonamide moieties make it highly polar, leading to poor retention on standard C18 Reversed-Phase (RP) columns.[1]

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system (benzene ring), rendering standard UV detection (254 nm) insensitive and non-specific.[1]
    
  • Regulatory Risk: As a reactive primary amine intermediate, it must be controlled to trace levels (often ppm) to prevent carryover into the final drug substance (DS), where it could react to form genotoxic impurities (e.g., nitrosamines).[1]

This guide objectively compares three validation strategies, recommending HILIC-MS/MS as the superior approach for trace impurity profiling, while offering Derivatization-HPLC as a viable QC alternative.[1][2]

Analytical Method Landscape: Comparative Analysis

The following table summarizes the performance metrics of the three primary methodologies evaluated for this analyte.

FeatureMethod A: HILIC-LC-MS/MS (Recommended) Method B: Pre-column Derivatization HPLC-UV/FLD Method C: GC-MS (Derivatized)
Principle Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spec.[1][2]Reaction with chromophore (e.g., FMOC-Cl) followed by RP-HPLC.[1][2]Silylation (BSTFA) followed by Gas Chromatography.[1]
Sensitivity (LOD) Excellent (< 1 ng/mL)High (10–50 ng/mL)Moderate (50–100 ng/mL)
Selectivity High (Mass-based MRM filtering)Moderate (Dependent on separation of derivatives)High (Mass spectral fingerprint)
Sample Prep Simple (Dilute & Shoot or SPE)Complex (Reaction time, pH control required)Complex (Moisture sensitivity, derivatization)
Throughput High (5–8 min run time)Low (Reaction + 20 min run time)Low (Long thermal gradients)
Suitability Trace Impurity / Genotoxic Screening Routine QC / Assay Confirmation / Orthogonal check

Strategic Decision Framework

The selection of the analytical method should be driven by the phase of drug development and the required limit of quantification.

DecisionTree Start Select Analytical Strategy Trace Trace Impurity / PGI Screening (Limit < 0.1%) Start->Trace High Sensitivity Req. Routine Routine Assay / QC (Limit > 0.5%) Start->Routine Standard Sensitivity MS_Path Method A: HILIC-LC-MS/MS Trace->MS_Path Primary Choice UV_Path Method B: Derivatization HPLC-UV Routine->UV_Path Cost/Simplicity GC_Path Method C: GC-MS (Orthogonal) Routine->GC_Path If Volatile Matrix Valid Valid MS_Path->Valid Validate per ICH Q2(R2) UV_Path->Valid

Figure 1: Decision tree for selecting the validation strategy based on regulatory requirements and sensitivity needs.

Deep Dive Protocol: HILIC-LC-MS/MS (Gold Standard)[1][2]

This protocol describes the validation of N-(3-aminopropyl)methanesulfonamide using HILIC, which retains polar amines without the need for ion-pairing reagents that suppress MS ionization.[1][2]

Experimental Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[1]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm) or equivalent (zwitterionic HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for amine peak shape).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0.0 min: 95% B (High organic to retain polar analyte)[1]

    • 5.0 min: 60% B

    • 5.1 min: 40% B (Wash)

    • 7.0 min: 95% B (Re-equilibration)[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Detection: ESI Positive Mode (+).[1][3]

  • MRM Transitions:

    • Quantifier: m/z 153.1

      
       74.1 (Loss of methanesulfonyl group).[1]
      
    • Qualifier: m/z 153.1

      
       57.1 (Propyl amine fragment).[1]
      
Validation Workflow (ICH Q2 Guidelines)

Step 1: Specificity & Matrix Effect

  • Protocol: Inject blank matrix (drug substance at 10 mg/mL), spiked sample, and standard.

  • Acceptance: No interference peaks at retention time of analyte > 20% of LOQ.

  • Matrix Factor: Compare response of analyte spiked post-extraction vs. analyte in pure solvent. Value should be 0.8–1.2.[2]

Step 2: Linearity & Range

  • Protocol: Prepare 6 concentration levels from LOQ to 150% of the specification limit (e.g., 1 ppm to 150 ppm relative to drug substance).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.995.[1] Residuals plot should show random distribution.[2]

Step 3: Accuracy (Recovery)

  • Protocol: Spike the analyte into the drug substance matrix at three levels: LOQ, 100% (Target), and 150%. Perform in triplicate.

  • Acceptance: Mean recovery 80–120% for trace levels; 90–110% for assay levels.[2]

Step 4: Precision (Repeatability)

  • Protocol: 6 injections of the standard at 100% target concentration.

  • Acceptance: RSD

    
     5.0% (for trace impurities) or 
    
    
    
    10% (at LOQ).[1]

Step 5: LOD/LOQ Determination

  • Method: Signal-to-Noise (S/N) ratio approach.[1][2]

  • LOD: S/N

    
     3:1.[2]
    
  • LOQ: S/N

    
     10:1 (verified by precision study where RSD 
    
    
    
    10%).[1]

Alternative Protocol: Derivatization HPLC-UV

If MS is unavailable, the primary amine must be derivatized to be seen by UV.

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[1][2]

  • Reaction: Reacts with primary/secondary amines to form highly fluorescent/UV-active derivatives.[1][2]

  • Workflow:

    • Mix 500 µL Sample + 500 µL Borate Buffer (pH 9.0).

    • Add 500 µL FMOC-Cl (in Acetonitrile).

    • Incubate 10 mins at ambient temp.

    • Add excess hydrophobic amine (e.g., Adamantanamine) to quench excess FMOC-Cl (prevents column overload).[1][2]

    • Inject onto C18 RP Column.[2] Detect at UV 265 nm or Fluorescence (Ex 265 nm / Em 315 nm).[1]

Critical Note: This method requires strict control of reaction time and pH. The excess FMOC-Cl peak can interfere if not quenched or chromatographically resolved.[1][2]

Visualizing the Validation Workflow

ValidationFlow Prep Sample Preparation (Dissolve in 95% ACN) Sep HILIC Separation (BEH Amide, pH 3.0) Prep->Sep Inject Ion ESI (+) Ionization ([M+H]+ = 153.1) Sep->Ion Elute Det MRM Detection (153.1 -> 74.1) Ion->Det Filter Data Data Processing (S/N, Recovery Calc) Det->Data Quantify

Figure 2: Workflow for the recommended HILIC-LC-MS/MS validation protocol.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] Geneva, Switzerland.[1] Link

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Aliphatic Amines. FDA MAPP 5010.1.[2]

  • Vlčková, H. et al. (2018).[1] HILIC-MS/MS method for determination of polar amine impurities in pharmaceutical formulations.[1][2] Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Relating to sulfonamide/amine precursors).[1][3] Link

  • Sigma-Aldrich. Product Specification: N-(3-aminopropyl)methanesulfonamide (CAS 88334-76-3).[1][2]Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-aminopropyl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-(3-aminopropyl)methanesulfonamide hydrochloride .[1][2]

Notice of Scientific Integrity: As with many specialized linkers and building blocks, specific toxicological data for this exact CAS may be limited in public databases. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous amino-sulfonamide salts (e.g., N-(3-aminopropyl)methacrylamide HCl) and standard safety practices for amine hydrochloride salts.

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the chemical behavior. This compound combines a primary amine and a sulfonamide group in a hydrochloride salt form.

FeatureChemical ImplicationSafety Consequence
HCl Salt Form Acidic upon hydrolysis; Hygroscopic.Causes Skin Irrit. 2 and Eye Irrit.[3] 2A . Dust is highly irritating to mucous membranes (STOT SE 3 ).
Primary Amine Nucleophilic; potential skin permeator.Potential for chemical burns or sensitization if free-based.
Sulfonamide Moiety Biologically active pharmacophore.Treat as a potential sensitizer , particularly for individuals with sulfa drug allergies.
Physical State Crystalline solid / Powder.Inhalation of dust is the primary route of exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. Use this matrix for "Research Grade" handling where full toxicity is unverified.

Core PPE Requirements
Body AreaRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)The HCl salt forms fine dust that becomes acidic on moist mucous membranes (lungs). Engineering controls (Hood) are superior to masks.
Hand Protection Nitrile Gloves (Double-gloving recommended)Inner: 4 mil (0.10 mm) Nitrile.Outer: 5-8 mil Nitrile (Long cuff).Why? Amines can permeate thin latex. Double gloving allows outer glove removal after weighing without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against acidic dust.
Body Lab Coat (High-neck, snap closure)Prevents dust accumulation on street clothes. Cotton/Polyester blend is standard; use Tyvek sleeves if handling >10g.

Part 3: Operational Protocols

Workflow: Safe Weighing & Solubilization

This compound is likely hygroscopic (absorbs water). Rapid handling is required to maintain chemical integrity and safety.

HandlingWorkflow Start Start: Retrieve Container Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check Donning Don PPE: Double Nitrile + Goggles Check->Donning Weighing Weighing (Inside Hood): Use Anti-static Gun if available Donning->Weighing Solubilization Solubilization: Add Solvent (Water/DMSO) immediately Weighing->Solubilization Minimize Air Exposure Decon Decontamination: Wipe balance & container Solubilization->Decon Doffing Doffing: Remove Outer Gloves -> Wash Hands Decon->Doffing

Figure 1: Operational workflow for handling hygroscopic amine salts to minimize dust generation and exposure.

Detailed Steps:

  • Preparation: Place the balance inside the chemical fume hood. If the balance cannot be moved, use a secondary containment tray and a powder funnel to minimize transfer distance.

  • Weighing: Open the container only when ready. If the solid is clumpy (hygroscopic effect), do not crush it aggressively, as this ejects fine particulate. Use a gentle chopping motion with a spatula.

  • Solubilization: Dissolve the solid immediately.

    • Solvents: Likely soluble in Water, Methanol, or DMSO.

    • Caution: Dissolution of HCl salts in water is slightly exothermic and lowers pH.

  • Cleaning: Wipe the balance area with a wet paper towel (water first, then ethanol) to solubilize and remove any invisible salt residue.

Emergency Response: Spills & Exposure

SpillResponse Start Spill Detected Assess Is it Powder or Liquid? Start->Assess Powder Powder Spill Assess->Powder Solid Liquid Liquid/Solution Spill Assess->Liquid Solution ActionPowder Do NOT Sweep. Cover with wet paper towels to prevent dust. Powder->ActionPowder ActionLiquid Absorb with Vermiculite or Universal Pads. Liquid->ActionLiquid Clean Clean surface with Soap & Water (pH Neutralization) ActionPowder->Clean ActionLiquid->Clean Disposal Bag as Hazardous Waste Clean->Disposal

Figure 2: Decision logic for spill remediation. Note the prohibition on dry sweeping to prevent inhalation hazards.

Part 4: Disposal & Waste Management

Proper segregation is critical to prevent downstream chemical reactions in waste drums.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste. Label as "Amine Hydrochloride Salt - Irritant."
Liquid Waste (Aqueous) Dissolved compound in water/buffers.Aqueous Hazardous Waste. Do not mix with bleach (potential chloramine formation) or strong bases (exothermic).
Liquid Waste (Organic) Dissolved in DMSO, Methanol, DCM.Organic Solvent Waste. Segregate halogenated vs. non-halogenated based on the solvent used.

Critical Disposal Rule: Do not mix amine salts with oxidizers (e.g., nitric acid waste) or bleach , as this can generate toxic N-chloramines or heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734954, N-(3-Aminopropyl)methacrylamide (Analogous Structure Safety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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